molecular formula C7H4BrN3O B117452 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 157736-80-6

7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B117452
CAS No.: 157736-80-6
M. Wt: 226.03 g/mol
InChI Key: NGLZIMDUQCALAS-UHFFFAOYSA-N
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Description

7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one is a versatile heterocyclic building block belonging to the class of pyridopyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their strong resemblance to endogenous purine bases . This structural similarity makes them particularly valuable for the design and synthesis of novel bioactive molecules, especially as targeted protein kinase inhibitors . The bromine atom at the 7-position serves as a key reactive handle, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to explore structure-activity relationships and optimize drug-like properties. Research into pyridopyrimidine-based structures, including those with varied substitution patterns at key positions, has shown their significant potential in diverse therapeutic areas, with over 20,000 such compounds described in the scientific literature . These scaffolds are frequently investigated in oncology research, with some derivatives, like the approved drug palbociclib, demonstrating potent activity in diseases such as breast cancer . Beyond oncology, related pyridopyrimidine isomers are also being explored as antagonists for targets like the human chemokine receptor CXCR2, which plays a critical role in inflammatory diseases and cancer . This compound is intended for research applications in early discovery and hit-to-lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLZIMDUQCALAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280623
Record name 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-29-3
Record name 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one
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Record name 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one
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Record name 7-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one
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Foundational & Exploratory

An In-depth Technical Guide to 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one: Structure, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific experimental data in publicly accessible literature, this guide synthesizes information from related pyrido[3,2-d]pyrimidine derivatives to project the chemical properties, a plausible synthetic route, and expected biological activities. The pyrido[3,2-d]pyrimidine scaffold is a known pharmacophore in various kinase inhibitors, suggesting the potential for this compound as a target for further investigation in drug discovery, particularly in oncology and immunology. This document adheres to stringent data presentation and visualization requirements, offering a foundational resource for researchers entering this area of study.

Chemical Structure and Properties

This compound is a fused heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring, with a bromine substituent at the 7-position and a ketone group at the 4-position. The presence of the bromine atom and the lactam-lactim tautomerism of the pyrimidinone ring are key features that influence its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers and Predicted Properties

Identifier/PropertyValueSource
IUPAC Name 7-bromo-3H-pyrido[3,2-d]pyrimidin-4-one---
CAS Number 573675-29-3[1]
Molecular Formula C₇H₄BrN₃OCalculated
Molecular Weight 226.03 g/mol Calculated
SMILES (Isomeric) C1=C(C=NC2=C1N=C(NC2=O)Br)Predicted
InChI Key (Not available)---
Predicted LogP (Not available)---
Predicted Solubility (Not available)---

Note: Predicted properties are based on computational models and have not been experimentally verified.

Proposed Synthesis

A potential starting material is 2-amino-4-bromonicotinic acid or its corresponding ester. The synthesis could proceed via cyclization with a suitable one-carbon source, such as formamide or a derivative, to form the pyrimidinone ring.

DOT Script for Proposed Synthetic Pathway

G A 2-Amino-4-bromonicotinic acid B Intermediate Amide A->B Formamide, heat C This compound B->C Cyclization

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Synthesis of Substituted Pyrido[3,2-d]pyrimidin-4-ones (Adapted from related syntheses)

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

  • Amide Formation: A mixture of 2-amino-4-bromonicotinic acid (1.0 eq) and an excess of formamide (10-20 eq) is heated at 150-180 °C for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the initial reaction, the temperature is raised to 190-210 °C and maintained for an additional 2-4 hours to facilitate intramolecular cyclization.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water or ethanol, filtered, and washed to remove excess formamide. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.

DOT Script for Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Mix 2-amino-4-bromonicotinic acid and formamide B Heat to 150-180°C A->B C Heat to 190-210°C B->C After 2-4h D Cool and triturate C->D E Filter and wash D->E F Recrystallize/Chromatography E->F G 7-bromopyrido[3,2-d] pyrimidin-4(3H)-one F->G Pure Product

Caption: General experimental workflow for the synthesis of pyrido[3,2-d]pyrimidin-4-ones.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For researchers synthesizing this compound, the following are expected characteristic signals based on the analysis of related structures.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, a broad singlet for the N-H proton of the pyrimidinone ring (exchangeable with D₂O).
¹³C NMR Carbonyl carbon signal (~160-170 ppm), signals for the aromatic carbons of the fused ring system.
FT-IR (cm⁻¹) N-H stretching (~3200-3400), C=O stretching (~1650-1700), C=N and C=C stretching in the aromatic region.
Mass Spec (EI) A molecular ion peak corresponding to the molecular weight (226.03 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of similar intensity).

Potential Biological Activity and Signaling Pathways

The pyrido[3,2-d]pyrimidine scaffold is present in a number of biologically active molecules, many of which are inhibitors of protein kinases.[2][3] These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.

Derivatives of the closely related pyrido[2,3-d]pyrimidine have shown activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] Furthermore, pyrrolo[3,2-d]pyrimidine derivatives have been investigated as inhibitors of mitochondrial and cytosolic one-carbon metabolism, which is critical for cancer cell proliferation.[6]

Given these precedents, this compound is a promising candidate for screening against a panel of protein kinases. The bromine atom at the 7-position can serve as a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Known targets for the broader pyrido[3,2-d]pyrimidine class include:

  • Phosphoinositide 3-kinases (PI3Ks): These are involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[2]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibitors potential immunotherapeutic agents for cancer.[3]

  • Extracellular signal-regulated kinase (ERK) and Mitogen-activated protein kinase (MAPK) pathways: These pathways are central to cell proliferation, differentiation, and survival.[7]

DOT Script for a Potential Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK ERK ERK->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Compound This compound (Hypothetical Inhibitor) Compound->PI3K Inhibition Compound->ERK Inhibition

Caption: Hypothetical inhibition of PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways.

Conclusion

This compound represents an under-investigated molecule with significant potential for drug discovery. While specific experimental data is currently sparse in the public domain, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining the likely biological targets based on the activities of structurally related compounds. Further synthesis and screening of this compound and its derivatives are warranted to fully elucidate its therapeutic potential. The information compiled herein should facilitate the initiation of such research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document also furnishes detailed, standardized experimental protocols for the determination of its key physicochemical parameters. Furthermore, it explores the broader biological significance of the pyrido[3,2-d]pyrimidine scaffold, offering context for its potential applications in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available predicted data. It is critical to note that these values are computational estimations and await experimental verification.

PropertyValueSource
Molecular Formula C₇H₄BrN₃ON/A
Molecular Weight 226.03 g/mol N/A
Predicted Density 2.01 ± 0.1 g/cm³Commercial supplier data
Predicted Refractive Index 1.79Commercial supplier data
Melting Point Not AvailableN/A
Aqueous Solubility Not AvailableN/A
pKa Not AvailableN/A
LogP Not AvailableN/A

Experimental Protocols for Physicochemical Characterization

To empower researchers to ascertain the definitive properties of this compound, this section outlines standard experimental methodologies for key physicochemical parameters.

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of a novel chemical entity like this compound.

G Figure 1: Experimental Workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, etc.) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Solubility Aqueous Solubility Measurement Characterization->Solubility pKa pKa Determination Characterization->pKa LogP LogP Measurement Characterization->LogP Analysis Data Analysis MeltingPoint->Analysis Solubility->Analysis pKa->Analysis LogP->Analysis Reporting Reporting of Physicochemical Properties Analysis->Reporting

Caption: Figure 1: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[1] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is then heated at a slower rate (1-2°C per minute) starting from a temperature approximately 20°C below the approximate melting point.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution. For poorly soluble compounds, the shake-flask method is considered the gold standard.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid precipitation due to temperature changes.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Reporting: The solubility is reported in units such as mg/mL or µM.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa influences its solubility, permeability, and receptor binding at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid-shaped curve. For a monoprotic acid, the pKa is the pH at which the acid is 50% ionized.

  • Reporting: The pKa value(s) are reported along with the experimental conditions (temperature, solvent system).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).[2][3]

Methodology: Shake-Flask Method

  • Phase Preparation: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The funnel is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

  • Reporting: The LogP value is reported, specifying the method used.

Biological Context and Potential Significance

Notably, derivatives of pyrido[3,2-d]pyrimidine have been investigated for their potential as:

  • Anticancer Agents: Several studies have reported the synthesis and evaluation of pyrido[3,2-d]pyrimidine derivatives as inhibitors of various kinases implicated in cancer progression.[4] Their mechanism of action often involves competing with ATP at the kinase active site, thereby modulating cellular signaling pathways.

  • Kinase Inhibitors: The pyridopyrimidine core is a key structural motif in a number of approved and investigational kinase inhibitors.[5] For instance, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[6][7]

The signaling pathway of a typical receptor tyrosine kinase (RTK) like EGFR, which can be targeted by pyridopyrimidine derivatives, is illustrated below.

G Figure 2: Simplified RTK Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Ligand Growth Factor (Ligand) Ligand->RTK Binding Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibition Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response

Caption: Figure 2: A simplified representation of a receptor tyrosine kinase signaling pathway and the potential point of inhibition by a small molecule inhibitor.

Given the established biological activities of the pyridopyrimidine scaffold, this compound represents a valuable starting point for further investigation and derivatization in the pursuit of novel therapeutic agents. The bromine atom at the 7-position provides a handle for further synthetic modifications, such as cross-coupling reactions, to explore the structure-activity relationships of this compound class.

Conclusion

This technical guide has consolidated the available information on the physicochemical properties of this compound and provided detailed experimental protocols for their determination. While direct experimental data for this specific compound is limited, the established biological importance of the pyrido[3,2-d]pyrimidine core underscores its potential as a scaffold for the development of novel therapeutics, particularly in the area of oncology. The methodologies and contextual information provided herein are intended to facilitate further research and development efforts centered on this promising chemical entity.

References

An In-depth Technical Guide to the Synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of a potential synthetic pathway for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a directly published synthesis for this specific molecule, this document outlines a proposed, robust two-step synthetic route based on established chemical transformations for analogous structures. The guide offers detailed experimental protocols, quantitative data for similar reactions, and logical workflow diagrams to facilitate its practical implementation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence. This pathway begins with the bromination of a commercially available starting material, 2-aminonicotinic acid, to yield the key intermediate, 2-amino-5-bromonicotinic acid. This intermediate is then cyclized with formamide to construct the desired pyridopyrimidinone ring system.

Synthesis_Pathway A 2-Aminonicotinic acid B 2-Amino-5-bromonicotinic acid A->B Step 1: Bromination Reagents: Bromine, Acetic Acid C This compound B->C Step 2: Cyclization Reagent: Formamide Heat

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Amino-5-bromonicotinic acid

The initial step involves the electrophilic bromination of 2-aminonicotinic acid. The amino group in the starting material is an activating group, directing the bromination to the ortho and para positions. The 5-position is sterically accessible and electronically favored for substitution.

Experimental Protocol:

A detailed protocol for the bromination of 2-aminonicotinic acid is as follows:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolution: To the flask, add 2-aminonicotinic acid (1.0 eq) and glacial acetic acid. Stir the mixture until the solid is fully dissolved.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice-water. The crude product will precipitate out of solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 2-amino-5-bromonicotinic acid as a solid.

Quantitative Data (from analogous reactions):
ParameterValueReference
Starting Material2-Aminonicotinic acidCommercially Available
Product2-Amino-5-bromonicotinic acid[1][2]
Yield75-85% (estimated)Based on similar brominations
Purity>95% (after recrystallization)[2]
AppearancePale yellow powder[2]

Step 2: Cyclization to this compound

The second and final step is the construction of the pyrimidinone ring. This is achieved through the condensation of the 2-amino-5-bromonicotinic acid intermediate with formamide, which serves as a one-carbon synthon.

Experimental Protocol:

The cyclization reaction can be performed as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromonicotinic acid (1.0 eq) and an excess of formamide.

  • Reaction: Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or acetic acid, to afford pure this compound.

Quantitative Data (from analogous reactions):
ParameterValueReference
Starting Material2-Amino-5-bromonicotinic acidSynthesized in Step 1
ProductThis compound-
Yield60-70% (estimated)Based on similar cyclizations
Purity>98% (after recrystallization)-
AppearanceOff-white to pale yellow solid-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-bromonicotinic acid cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 2-aminonicotinic acid in glacial acetic acid A2 Cool solution to 0-5 °C A1->A2 A3 Slowly add Br2 in acetic acid A2->A3 A4 Stir at room temperature for 12-18 hours A3->A4 A5 Precipitate product in ice-water A4->A5 A6 Filter and wash the solid A5->A6 A7 Recrystallize from ethanol/water A6->A7 B1 Combine 2-amino-5-bromonicotinic acid and formamide A7->B1 Intermediate Product B2 Heat to 150-160 °C for 4-6 hours B1->B2 B3 Cool to room temperature B2->B3 B4 Precipitate product in ice-water B3->B4 B5 Filter and wash the solid B4->B5 B6 Recrystallize from DMF/acetic acid B5->B6

Figure 2: Detailed experimental workflow for the synthesis of this compound.

This proposed synthetic pathway provides a clear and actionable strategy for the preparation of this compound. The detailed experimental protocols, based on well-established and analogous chemical reactions, are designed to be readily implemented by researchers in the field of organic and medicinal chemistry. The provided quantitative data, while estimated from similar transformations, offers a reasonable expectation for the outcomes of these reactions. This guide serves as a valuable resource for the synthesis of this and structurally related heterocyclic compounds, which are of significant interest in the development of novel therapeutics.

References

The Versatility of the Pyridopyrimidine Core: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse pharmacological properties of pyridopyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyridopyrimidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2][3] Their efficacy stems from their ability to target key players in cancer signaling pathways, most notably protein kinases.

Kinase Inhibition: A Central Mechanism

The dysregulation of protein kinase activity is a hallmark of many cancers. Pyridopyrimidines have been extensively investigated as kinase inhibitors, with specific derivatives targeting a range of kinases involved in cell cycle progression, proliferation, and survival.[4][5]

One of the key targets is the PIM kinase family, which is often overexpressed in various cancers and plays a role in promoting cell proliferation and inhibiting apoptosis.[3][5] Several pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of PIM-1 kinase, leading to cytotoxicity in cancer cell lines.[5]

Furthermore, pyridopyrimidine scaffolds have been successfully employed to develop dual inhibitors of PI3K/mTOR , two critical nodes in a signaling pathway that is frequently mutated in cancer.[6] These dual inhibitors have shown the ability to induce G1-phase cell cycle arrest and apoptosis in cancer cells.[6]

Other notable kinase targets for pyridopyrimidine-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR) [7][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGF-2) [9]

  • Bcr-Abl , with some compounds showing activity against imatinib-resistant mutants[4]

The following diagram illustrates a simplified signaling pathway involving PI3K and mTOR, highlighting the points of inhibition by pyridopyrimidine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway inhibited by pyridopyrimidine derivatives.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridopyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
Compound 4 MCF-7 (Breast)0.57PIM-1 Kinase[5]
Compound 11 MCF-7 (Breast)1.31PIM-1 Kinase[5]
Compound 4 HepG2 (Liver)1.13PIM-1 Kinase[5]
Compound 11 HepG2 (Liver)0.99PIM-1 Kinase[5]
PD166326 (95) K562 (Leukemia)0.0003Bcr-Abl[4]
Compound 7d Hematological Cancers--[7]
Compound 7h Hematological Cancers--[7]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health. Pyridopyrimidine derivatives have emerged as a promising class of antibacterial agents with novel mechanisms of action.[10][11]

Targeting Essential Bacterial Enzymes

Pyridopyrimidine-based compounds have been shown to inhibit essential bacterial enzymes that are distinct from those targeted by existing antibiotics. One such target is biotin carboxylase (BC) , an enzyme crucial for fatty acid biosynthesis in bacteria.[10] By inhibiting BC, these compounds disrupt the bacterial cell membrane integrity, leading to cell death.[10]

Another important target is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication.[12] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death. The diagram below depicts a simplified workflow for identifying and characterizing pyridopyrimidine-based antibacterial agents.

Antibacterial_Workflow Synthesis Synthesis of Pyridopyrimidine Library Screening Antimicrobial Screening (MIC determination) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Enzyme_Assay Enzyme Inhibition Assays (e.g., DNA Gyrase, BC) MoA->Enzyme_Assay Lead_Opt Lead Optimization MoA->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Caption: Workflow for antibacterial drug discovery with pyridopyrimidines.

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of selected pyridopyrimidine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)TargetReference
Compound 13f E. coli-Biotin Carboxylase[10]
Compound 14e E. coli-Biotin Carboxylase[10]
Compound 4a S. aureus-DNA Gyrase/Topo IV[12]
Compound 4b S. aureus-DNA Gyrase/Topo IV[12]
Compound 5a B. subtilis15.63DNA Gyrase/Topo IV[12]
Compound 5b B. subtilis15.63DNA Gyrase/Topo IV[12]
Compound 6a Pathogenic Bacteria--[11]
Compound 5e Pathogenic Bacteria--[11]

Antiviral Activity: A Scaffold for Combating Viral Infections

The chemical versatility of the pyridopyrimidine core has also been exploited in the development of antiviral agents.[7][13] While this area of research is less mature compared to anticancer and antibacterial applications, recent studies have highlighted their potential against a range of viruses.

Notably, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E) .[7] This finding is particularly significant in the context of the ongoing need for novel antiviral therapies. The mechanism of action for many of these antiviral pyridopyrimidines is still under investigation, but some are thought to interfere with viral entry and replication processes.[7][14]

Other Biological Activities

Beyond the major therapeutic areas discussed above, pyridopyrimidine derivatives have also been reported to possess a variety of other pharmacological properties, including:

  • Analgesic and Anti-inflammatory activity [2][15]

  • Antihistaminic effects [2]

  • CNS depressant and anticonvulsant properties [4]

Experimental Protocols

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A common synthetic route to the pyrido[2,3-d]pyrimidine core involves the reaction of a 2-amino-3-cyanopyridine derivative with a suitable reagent to construct the pyrimidine ring.[2][16] For instance, heating 2-amino-3-cyanopyridine with formamide can yield the corresponding 4-aminopyrido[2,3-d]pyrimidine.[17] Subsequent modifications at various positions of the pyridopyrimidine scaffold can be achieved through standard organic chemistry transformations to generate a library of diverse compounds.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of pyridopyrimidine derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing MTT solution.

  • The cells are incubated for a few hours, during which viable cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using the broth microdilution method.

Protocol:

  • A serial two-fold dilution of the test compound is prepared in a multi-well plate containing a suitable bacterial growth medium.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Perspectives

The pyridopyrimidine core structure represents a highly versatile and valuable scaffold in modern drug discovery. Its ability to interact with a wide range of biological targets has led to the development of potent anticancer, antimicrobial, and antiviral agents. The continued exploration of the chemical space around this privileged core, coupled with a deeper understanding of its mechanisms of action, holds immense promise for the discovery of novel and effective therapies for a multitude of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy and clinical success.

References

Unveiling the Potential Mechanism of Action of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, most notably as kinase inhibitors. This technical guide puts forth a hypothesized mechanism of action for the novel compound 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one. Based on a comprehensive analysis of structurally related compounds, we postulate that this molecule acts as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways. This document provides a detailed overview of the proposed mechanism, outlines experimental protocols to validate this hypothesis, and presents data from analogous compounds to support our premise.

Introduction: The Promise of Pyridopyrimidine Derivatives

The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine core, a heterocyclic scaffold that has garnered significant attention in drug discovery. Various isomers of this structure, including pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidines, have been explored for their therapeutic potential. A substantial body of research has identified pyridopyrimidine derivatives as potent inhibitors of a variety of protein kinases, which are key regulators of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Threonine Tyrosine Kinase (TTK).[4][5][6][7][8][9] Given the structural similarities, it is reasonable to hypothesize that this compound also functions by modulating the activity of a critical kinase.

The Hypothesized Target: TAK1 Kinase

We hypothesize that this compound functions as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.

Rationale for this Hypothesis:

  • Structural Analogy: The pyrido[2,3-d]pyrimidine core, a close structural relative of the pyrido[3,2-d]pyrimidine in the compound of interest, is a known scaffold for TAK1 inhibitors.

  • Key Signaling Node: TAK1 is a central mediator of pro-inflammatory and stress signals.[10] It is activated by a range of stimuli, including cytokines like TNF-α and IL-1β, and plays a crucial role in the activation of downstream signaling pathways such as NF-κB and JNK/p38 MAPKs.[11][12]

  • Therapeutic Relevance: Inhibition of TAK1 is a promising therapeutic strategy for a variety of diseases, including inflammatory disorders and cancer.[10][12] The development of small molecule TAK1 inhibitors is an active area of research.

The TAK1 Signaling Pathway: A Proposed Mechanism of Inhibition

TAK1 acts as a crucial upstream kinase in several signaling cascades. Upon activation by stimuli such as TNF-α binding to its receptor (TNFR1), TAK1, in complex with TAK1-binding proteins (TAB1, TAB2, or TAB3), phosphorylates and activates the IκB kinase (IKK) complex. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and pro-survival genes.[12] Concurrently, TAK1 can activate the MKK4/7 and MKK3/6 pathways, leading to the phosphorylation and activation of JNK and p38 MAP kinases, respectively. These kinases, in turn, activate transcription factors like AP-1, which also regulate genes involved in inflammation and cell survival.

We hypothesize that this compound binds to the ATP-binding pocket of TAK1, preventing its kinase activity. This inhibition would block the phosphorylation of downstream targets, thereby attenuating the activation of both the NF-κB and JNK/p38 MAPK pathways.

TAK1_Signaling_Pathway cluster_stimulus Extracellular Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TAK1_complex TAK1/TAB1/TAB2 TNFR1->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKK4_7 MKK4/7 TAK1_complex->MKK4_7 Phosphorylates MKK3_6 MKK3/6 TAK1_complex->MKK3_6 Phosphorylates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates Compound 7-bromopyrido[3,2-d] pyrimidin-4(3H)-one Compound->TAK1_complex Inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkappaB_nuc->Gene_Expression AP1->Gene_Expression

Caption: Hypothesized inhibition of the TAK1 signaling pathway.

Quantitative Data from Structurally Related TAK1 Inhibitors

While no specific quantitative data for this compound is currently available in the public domain, the following table summarizes the inhibitory activities of known TAK1 inhibitors with related scaffolds. This data provides a benchmark for the potential potency of the compound of interest.

Compound NameScaffold TypeTarget(s)IC50 (nM)Reference
TakinibImidazopyridineTAK19.5[13]
NG25Pyrrolo[2,3-b]pyridineTAK1, MAP4K2149 (TAK1), 21.7 (MAP4K2)[13][14]
HS-276Not specifiedTAK12.3[13]
5Z-7-OxozeaenolResorcylic lactoneTAK1-[12]

Proposed Experimental Protocols for Hypothesis Validation

To rigorously test the hypothesis that this compound acts as a TAK1 inhibitor, a series of biochemical and cell-based assays are proposed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on TAK1 kinase activity.

Methodology:

  • Reagents: Recombinant human TAK1/TAB1 enzyme, ATP, a suitable peptide substrate (e.g., a generic MAPK substrate), and the test compound.

  • Procedure:

    • The compound is serially diluted and pre-incubated with the TAK1/TAB1 enzyme.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of the compound with TAK1 in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line expressing TAK1 (e.g., HEK293T, HeLa) is cultured to confluence.

  • Treatment: The cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Western Blotting: The amount of soluble TAK1 in the supernatant is quantified by Western blotting using a TAK1-specific antibody.

  • Data Analysis: Binding of the compound to TAK1 is expected to stabilize the protein, resulting in a higher melting temperature. The shift in the melting curve in the presence of the compound confirms target engagement.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of the compound on the TAK1 signaling pathway in cells.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., macrophages, cancer cell lines with active TAK1 signaling) is treated with various concentrations of the compound for a specified duration.

  • Stimulation: The cells are then stimulated with a known TAK1 activator, such as TNF-α or IL-1β.

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of key signaling proteins, including TAK1, IKKα/β, IκBα, p65 (NF-κB), JNK, and p38.

  • Data Analysis: A reduction in the phosphorylation of these downstream targets in the presence of the compound would indicate inhibition of the TAK1 pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation (Future Work) Kinase_Assay Kinase Inhibition Assay (Determine IC50) CETSA CETSA (Confirm Target Engagement) Kinase_Assay->CETSA Proceed if potent Western_Blot Western Blot (Analyze Downstream Signaling) CETSA->Western_Blot Proceed if target is engaged Xenograft Xenograft Models (Assess Anti-tumor Efficacy) Western_Blot->Xenograft Proceed if pathway is inhibited

Caption: Proposed experimental workflow for hypothesis validation.

Conclusion

The hypothesis that this compound acts as a TAK1 inhibitor is a compelling starting point for elucidating its mechanism of action. This hypothesis is strongly supported by the known biological activities of structurally similar pyridopyrimidine derivatives. The proposed experimental workflow provides a clear and robust strategy to validate this hypothesis, from initial in vitro kinase assays to cellular target engagement and downstream signaling analysis. Successful validation of this mechanism would position this compound as a promising lead compound for the development of novel therapeutics targeting TAK1-driven diseases, such as inflammatory disorders and cancer. Further investigation into its selectivity profile and in vivo efficacy will be critical next steps in its development path.

References

Substituted Pyrido[3,2-d]pyrimidines: A Technical Guide to Synthesis, Biological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This fused pyridine and pyrimidine ring system serves as a core structure for a multitude of biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, making them promising candidates for therapeutic development, particularly in the fields of oncology and immunology. This guide provides a comprehensive review of substituted pyrido[3,2-d]pyrimidines, covering their synthesis, structure-activity relationships (SAR), and therapeutic potential, with a focus on their role as kinase inhibitors.

Core Synthesis Strategies

The synthesis of the pyrido[3,2-d]pyrimidine core and its subsequent substitution are critical for developing novel therapeutic agents. A common and effective strategy involves the construction of the heterocyclic system from appropriately substituted pyridine precursors, followed by functionalization, typically at the C2 and C4 positions. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are frequently employed to introduce diversity.[2] For instance, a 2,4-dichloropyrido[3,2-d]pyrimidine intermediate serves as a versatile platform for introducing various substituents.[2]

G start_node Substituted Pyridine Precursor step_node_1 Chlorination/ Cyclization start_node->step_node_1 Cyclization step_node step_node intermediate_node intermediate_node final_node Substituted Pyrido[3,2-d]pyrimidine Library intermediate_node_1 2,4-Dichloropyrido[3,2-d]pyrimidine step_node_1->intermediate_node_1 Forms Core Structure step_node_2 Nucleophilic Substitution intermediate_node_1->step_node_2 Selective S_NAr Reaction (e.g., at C4) intermediate_node_2 C4-Monosubstituted Intermediate step_node_2->intermediate_node_2 step_node_3 Cross-Coupling Reaction intermediate_node_2->step_node_3 Pd-Catalyzed Cross-Coupling (e.g., Suzuki at C2) step_node_3->final_node

General Synthetic Workflow for Pyrido[3,2-d]pyrimidines.

Biological Activities and Therapeutic Potential

Derivatives of pyrido[3,2-d]pyrimidine have been investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] A significant portion of research has focused on their role as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.

The pyrido[3,2-d]pyrimidine scaffold has proven to be an effective template for designing potent inhibitors of several protein kinases. These include Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, Phosphoinositide 3-kinases (PI3Ks), Mitogen-activated protein kinase-interacting kinases (MNKs), and Provirus integration in Maloney murine leukemia virus kinases (PIMs).[5][6][7]

CompoundTarget Kinase(s)IC50 / ActivityReference
Compound 10q ATRIC50: Potent (specific value not stated)[7]
Compound 21o MNK1IC50: 1 nM[5]
MNK2IC50: 7 nM[5]
PIM1IC50: 43 nM[5]
PIM2IC50: 232 nM[5]
PIM3IC50: 774 nM[5]
Derivative 10e PI3K p110αPotency ~400x greater than lead[8]
Various HPK1Active inhibitors developed[3]

Table 1: Summary of Kinase Inhibitory Activity of Selected Pyrido[3,2-d]pyrimidine Derivatives.

The dual inhibition of MNK and PIM kinases is a particularly promising strategy. These kinases are downstream effectors in signaling pathways that regulate the translation of oncoproteins.[5] By simultaneously inhibiting both, compounds like 21o can effectively decrease levels of key proteins involved in cancer cell proliferation and survival, such as c-myc, cyclin D1, and Mcl-1.[5]

G cluster_upstream Upstream Signaling (e.g., Ras/MAPK, PI3K/Akt) pathway_node pathway_node kinase_node kinase_node protein_node protein_node inhibitor_node Dual MNK/PIM Inhibitor (e.g., 21o) kinase_node_mnk MNK1/2 inhibitor_node->kinase_node_mnk kinase_node_pim PIM1/2/3 inhibitor_node->kinase_node_pim outcome_node outcome_node Upstream Signals->kinase_node_mnk Upstream Signals->kinase_node_pim protein_node_eif4e p-eIF4E kinase_node_mnk->protein_node_eif4e phosphorylates protein_node_4ebp1 p-4EBP1 kinase_node_pim->protein_node_4ebp1 phosphorylates outcome_node_translation Cap-Dependent Translation protein_node_eif4e->outcome_node_translation Regulate protein_node_4ebp1->outcome_node_translation Regulate protein_node_onco Oncoproteins (c-myc, Cyclin D1, Mcl-1) outcome_node_translation->protein_node_onco Upregulates outcome_node_growth Cell Growth & Survival protein_node_onco->outcome_node_growth Promotes

Dual MNK/PIM Kinase Inhibition Pathway.

The kinase inhibitory action of pyrido[3,2-d]pyrimidines translates into potent anticancer activity across various cell lines. These compounds have been shown to inhibit cell growth and proliferation in models of leukemia, cervical cancer, and colon cancer.[5][7][8]

CompoundCell LineActivity (GI50 / IC50)Reference
Compound 21o K562 (Myeloid Leukemia)GI50: 2.1 µM[5]
MOLM-13 (Myeloid Leukemia)GI50: 1.2 µM[5]
Derivative 10e HeLa (Cervical Cancer)Effective in xenograft models[8]
MCF7/ADR-res (MDR Breast Cancer)Shows anti-proliferative activity[8]
Compound 10q HT-29 (Colon Cancer)Moderate inhibitory activity[7]

Table 2: In Vitro and In Vivo Anticancer Activity of Selected Pyrido[3,2-d]pyrimidine Derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrido[3,2-d]pyrimidine analogs is highly dependent on the nature and position of substituents on the heterocyclic core.[1] SAR studies have revealed key structural features that govern potency and selectivity.

  • C2 and C4 Positions: These positions are crucial for interaction with the target protein, often residing deep within the ATP-binding pocket of kinases. Substitution at these sites with various aryl, amino, and morpholino groups can significantly modulate inhibitory activity. For example, the development of a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative led to a 400-fold increase in potency against PI3K p110α compared to its precursor.[8]

  • C6 Position: Modifications at the C6 position can influence selectivity and pharmacokinetic properties.

  • General Trends: Optimization of substituents is often guided by structure-based drug design to enhance interactions with the target enzyme, improve metabolic stability, and achieve a favorable pharmacokinetic profile.[5][7]

Key Experimental Protocols

The development of novel pyrido[3,2-d]pyrimidine derivatives relies on robust synthetic and biological evaluation methods.

This protocol describes a general method for introducing an aryl group at the C2 position of a C4-substituted pyrido[3,2-d]pyrimidine intermediate.

  • Reaction Setup: To a solution of the C2-chloro-C4-substituted-pyrido[3,2-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a microwave vial, add the desired arylboronic acid (1.5 eq.) and a base such as K₂CO₃ (3.0 eq.).

  • Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq.).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired C2,4-disubstituted pyrido[3,2-d]pyrimidine.

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, K562) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute in cell culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only) and a positive control. Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium along with 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the GI50 or IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

G start_node Synthesized Compound Library step_node_1 Biochemical Assay start_node->step_node_1 Primary Screening step_node step_node assay_node assay_node decision_node decision_node final_node Lead Compound(s) for In Vivo Studies assay_node_1 In Vitro Kinase Assay (e.g., against MNK, PIM, ATR) step_node_1->assay_node_1 decision_node_1 Potent (IC50 < 1µM)? assay_node_1->decision_node_1 step_node_2 Secondary Screening decision_node_1->step_node_2 Yes stop_node Discard or Re-synthesize decision_node_1->stop_node No assay_node_2 Cell-Based Assay (e.g., MTT on Cancer Lines) step_node_2->assay_node_2 decision_node_2 Active (GI50 < 10µM)? assay_node_2->decision_node_2 step_node_3 ADME/Tox Profiling decision_node_2->step_node_3 Yes decision_node_2->stop_node No assay_node_3 Microsomal Stability, Permeability, etc. step_node_3->assay_node_3 assay_node_3->final_node

Workflow for Biological Evaluation of New Compounds.

References

The Ascendancy of Pyridopyrimidinones: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Modern Researcher

The pyridopyrimidinone scaffold, a fused heterocyclic system comprising pyridine and pyrimidine rings, stands as a cornerstone in contemporary medicinal chemistry. Its intrinsic structural similarity to endogenous purines has established it as a "privileged scaffold," paving the way for the development of a multitude of therapeutic agents, most notably in the realm of oncology. This technical guide offers an in-depth exploration of the discovery and history of pyridopyrimidinone compounds, charting the key synthetic milestones, the evolution of their therapeutic applications, and the experimental protocols that have been pivotal to their development. For ease of comparison, quantitative data is presented in clearly structured tables. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams, providing a comprehensive and accessible overview for researchers, scientists, and drug development professionals.

I. A Historical Perspective: From Foundational Rings to a Fused Future

The story of pyridopyrimidinones is intrinsically linked to the foundational work on its constituent monocyclic rings. While pyrimidine derivatives were known in the early 19th century, the systematic study and synthesis of the pyrimidine core were pioneered by Adolf Pinner in the 1880s. His work, involving the condensation of ethyl acetoacetate with amidines, laid the groundwork for pyrimidine chemistry.

While the precise first synthesis of a fused pyridopyrimidine is not easily pinpointed in contemporary literature, the development of synthetic strategies for fused pyrimidines gained significant momentum throughout the 20th century. A pivotal moment in the therapeutic application of the pyridopyrimidine scaffold was the work of Kisliuk and his colleagues in 1993 on pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR). This research firmly established the potential of this class of compounds as effective antifolate agents and set the stage for future drug discovery endeavors. The recognition of their structural resemblance to DNA and RNA bases further fueled interest in these compounds.

II. The Evolution of a Scaffold: Key Synthetic Strategies

The synthesis of the pyridopyrimidinone core has evolved significantly over the decades, with two primary strategies dominating the landscape: the construction of the pyridine ring onto a pre-existing pyrimidine, and the alternative approach of forming the pyrimidine ring onto a pre-formed pyridone.

A. Building upon a Pyrimidine Foundation

A prevalent method for constructing the pyridopyrimidinone ring system involves starting with a suitably substituted pyrimidine. A classic approach is a variation of the Gould-Jacobs reaction, which is well-known for the synthesis of quinolines and can be adapted for fused pyrimidines. This typically involves the condensation of an aminopyrimidine with a malonic acid derivative, followed by thermal cyclization.

More modern approaches often utilize palladium-catalyzed cross-coupling reactions to build the pyridine ring. For instance, a substituted 4-aminopyrimidine can undergo a Heck-type reaction with an appropriate coupling partner to form the bicyclic system. This strategy offers greater flexibility in introducing a diverse range of substituents.

B. From Pyridone to Pyridopyrimidinone

The alternative strategy commences with a substituted pyridone. The pyrimidine ring is then constructed onto this scaffold. This often involves the reaction of a 2-aminopyridine derivative with a one-carbon synthon, such as a formic acid equivalent, to close the pyrimidine ring. Multicomponent reactions have also been developed, allowing for the efficient, one-pot synthesis of highly substituted pyridopyrimidinones from simple starting materials.

III. Therapeutic Breakthroughs: From Broad Activity to Targeted Inhibition

The initial interest in pyridopyrimidinones stemmed from their broad biological activities, including antimicrobial and anticancer properties. However, the modern era of pyridopyrimidinone research is characterized by their development as highly potent and selective kinase inhibitors.

The versatility of the pyridopyrimidinone core has led to its exploration in a wide array of therapeutic areas, with a significant impact on oncology. Many modern pyridopyrimidinone-based drugs and clinical candidates function as inhibitors of key enzymes in signaling pathways that are often dysregulated in cancer.

A. Key Molecular Targets

Pyridopyrimidinone derivatives have been successfully developed to target a range of kinases and other enzymes, including:

  • PI3K/mTOR: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Several pyridopyrimidinone compounds have been identified as potent dual inhibitors of PI3K and mTOR.

  • Tyrosine Kinases: This large family of enzymes plays a crucial role in cellular signaling. Pyridopyrimidinones have been shown to inhibit various tyrosine kinases, including ZAP-70, EGFR (Epidermal Growth Factor Receptor), and Abl.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The pyridopyrimidinone scaffold is the core of Palbociclib, a highly successful CDK4/6 inhibitor used in the treatment of breast cancer.

IV. Quantitative Analysis of Biological Activity

The following table summarizes the in vitro activity of selected pyridopyrimidinone compounds against their respective targets, providing a quantitative basis for comparison.

Compound/Drug NameTarget(s)IC50 (nM)Cell LineReference
Compound 31PI3Kα / mTOR1.8 / 3.2-
Compound 17PI3Kα H1047R3T47D
PD180970p210Bcr-Abl170K562
Palbociclib (PD-0332991)CDK4 / CDK611 / 15-
Voxtalisib (XL765)PI3K / mTOR--
Gedatolisib (PF-05212384)PI3K / mTOR---

V. Experimental Protocols: A Practical Guide

To provide a practical context for the synthesis and evaluation of these compounds, this section details representative experimental protocols.

A. General Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol is a generalized representation based on common synthetic strategies.

Materials:

  • 2-Amino-6-chloronicotinonitrile

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-amino-6-chloronicotinonitrile (1.0 eq) in methanol, add sodium methoxide (2.2 eq).

  • Add guanidine hydrochloride (1.5 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • The resulting precipitate is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried under vacuum to yield the crude pyridopyrimidinone product.

  • Further purification can be achieved by recrystallization or column chromatography.

B. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., PI3Kα)

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (pyridopyrimidinone derivative)

  • Assay buffer

  • Detection reagent (e.g., antibody-based detection for phosphorylated substrate, or a luminescence-based ATP detection reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VI. Visualizing the Science: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the study of pyridopyrimidinone compounds.

A. The PI3K/mTOR Signaling Pathway

This diagram depicts a simplified representation of the PI3K/mTOR signaling pathway, a common target for pyridopyrimidinone-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Pyridopyrimidinone Pyridopyrimidinone Inhibitor Pyridopyrimidinone->PI3K Pyridopyrimidinone->mTORC1

A simplified diagram of the PI3K/mTOR signaling pathway and points of inhibition.
B. Drug Discovery and Development Workflow

This diagram illustrates a typical workflow for the discovery and development of a pyridopyrimidinone-based drug candidate.

Drug_Discovery_Workflow Target_ID Target Identification Library_Screening Library Screening (HTS) Target_ID->Library_Screening Hit_to_Lead Hit-to-Lead Optimization Library_Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval FDA Approval Clinical_Trials->Approval

A typical workflow for pyridopyrimidinone drug discovery and development.

VII. Conclusion and Future Directions

The journey of pyridopyrimidinone compounds, from their early, broad-spectrum applications to their current role as highly specific, targeted therapies, is a testament to the power of medicinal chemistry. The versatility of this scaffold, coupled with an ever-deepening understanding of the molecular drivers of disease, ensures that pyridopyrimidinones will remain at the forefront of drug discovery for years to come. Future research will likely focus on the development of next-generation inhibitors with improved selectivity and pharmacokinetic profiles, as well as the exploration of novel therapeutic applications beyond oncology. The continued innovation in synthetic methodologies will undoubtedly play a crucial role in unlocking the full therapeutic potential of this remarkable class of compounds.

Technical Guide: Spectroscopic and Biological Profile of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS), a plausible synthetic protocol, and a hypothetical biological context for the novel heterocyclic compound, 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one. This document is intended to serve as a foundational resource for researchers interested in the exploration of pyrido[3,2-d]pyrimidine scaffolds for drug discovery and development.

Introduction

The pyrido[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. These activities include potential as kinase inhibitors for cancer therapy. The introduction of a bromine atom at the 7-position can significantly influence the compound's physicochemical properties and biological target interactions, making this compound a molecule of considerable interest for further investigation.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables present predicted spectroscopic data based on the analysis of closely related analogues and foundational principles of NMR and MS.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN3-H
~8.8d1HH-2
~8.5d1HH-6
~8.2d1HH-5

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C-4
~155C-8a
~150C-2
~140C-6
~125C-7
~120C-5
~115C-4a
Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (relative intensity, %)Assignment
226/228 (100)[M+H]⁺ (presence of Br isotopes)
198/200[M+H - CO]⁺
147[M+H - Br]⁺
119[M+H - Br - CO]⁺

Experimental Protocols

The following is a general, plausible protocol for the synthesis of this compound, based on common synthetic routes for this class of compounds.

Synthesis of this compound

A potential synthetic route could involve the cyclization of a substituted aminopyridine with a suitable one-carbon source.

  • Step 1: Synthesis of 2-amino-4-bromonicotinamide. Starting from 2-amino-4-bromopyridine, carboxylation followed by amidation would yield the necessary precursor.

  • Step 2: Cyclization. The 2-amino-4-bromonicotinamide can then be cyclized with a reagent like triethyl orthoformate in the presence of an acid catalyst, followed by hydrolysis, to form the pyrimidinone ring.

General Characterization Methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as a solvent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF instrument to confirm the elemental composition.

  • Purity Analysis: Purity would be assessed by high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient.

Biological Context and Signaling Pathway

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated as inhibitors of various protein kinases involved in cell signaling pathways, particularly in the context of cancer.[1] For instance, they have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell proliferation and survival.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Target Compound 7-bromopyrido[3,2-d] pyrimidin-4(3H)-one Target Compound->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

The diagram above illustrates a potential mechanism where the target compound inhibits the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase. By blocking EGFR, the compound could disrupt downstream signaling through the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and survival, which are hallmarks of cancer.

Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis and characterization of this compound.

G Start Start Precursor Synthesis Precursor Synthesis Start->Precursor Synthesis Cyclization Cyclization Precursor Synthesis->Cyclization Purification Purification Cyclization->Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR MS MS Characterization->MS HPLC HPLC Characterization->HPLC Final Compound Final Compound Characterization->Final Compound

Caption: General workflow for the synthesis and characterization of the target compound.

References

Potential Therapeutic Targets of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific biological activity or therapeutic target data for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one. This guide, therefore, explores the potential therapeutic targets based on the well-established biological activities of the broader pyrido[3,2-d]pyrimidine scaffold and its isomers. The information presented herein is intended to provide a foundational framework for researchers and drug development professionals interested in investigating this and related compounds.

Introduction

The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules. The fusion of a pyridine and a pyrimidine ring creates a versatile heterocyclic system that can be readily functionalized to interact with a variety of biological targets. While direct experimental data for this compound is not available, extensive research on related pyridopyrimidines, particularly in the area of oncology and immunology, provides valuable insights into its potential therapeutic applications. This document summarizes the known targets of the pyrido[3,2-d]pyrimidine class and related isomers, presents quantitative data for representative compounds, outlines potential experimental workflows for target identification, and visualizes key signaling pathways.

Inferred Potential Therapeutic Targets

Based on the activities of structurally related compounds, this compound is predicted to have potential as an inhibitor of several classes of enzymes, particularly protein kinases involved in cell signaling pathways critical to cancer and immune responses.

Protein Kinase Inhibition

The pyrido[3,2-d]pyrimidine scaffold is a common feature in a multitude of kinase inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site.

Potential Kinase Targets:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, HPK1 is a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance anti-tumor immunity. Novel pyrido[3,2-d]pyrimidines have been recently disclosed as HPK1 inhibitors for treating cancer and autoimmune diseases[1].

  • Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration in Maloney murine leukemia virus kinases (PIMs): These kinases are involved in cap-dependent translation of oncoproteins. Dual inhibitors of MNKs and PIMs have been developed from the 4,6-disubstituted pyrido[3,2-d]pyrimidine scaffold for the treatment of leukemia[2].

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial signaling cascade for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K p110α[3].

  • Tyrosine Kinases: This broad family of enzymes plays a critical role in cellular signaling. Various pyridopyrimidine isomers have been reported as inhibitors of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[4][5][6][7].

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The pyrido[2,3-d]pyrimidin-7-one scaffold, closely related to the title compound, has been successfully developed into CDK inhibitors like Palbociclib (a CDK4/6 inhibitor)[6].

  • Monopolar Spindle 1 (MPS1): A critical component of the spindle assembly checkpoint, MPS1 is a target for inducing chromosome missegregation and cell death in cancer cells. Pyrido[3,4-d]pyrimidines have been discovered as potent MPS1 inhibitors[8].

  • NUAK Family SNF1-Like Kinase 1 (NUAK1): Implicated in cell adhesion, migration, and proliferation, NUAK1 is another potential kinase target for the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold[9].

  • Zeta-chain-associated protein kinase 70 (ZAP-70): A key signaling molecule in T-cells, making it a target for autoimmune diseases. Pyrido[2,3-d]pyrimidin-7(8H)-ones have been investigated as ZAP-70 inhibitors[10].

Dihydrofolate Reductase (DHFR) Inhibition

The pyridopyrimidine structure bears resemblance to folic acid, a substrate for DHFR. This enzyme is essential for the synthesis of nucleotides and is a well-established target for antimicrobial and anticancer agents. Several pyrido[2,3-d]pyrimidine derivatives have been reported as DHFR inhibitors[4][11].

Quantitative Data for Related Pyrido[3,2-d]pyrimidine and Isomeric Scaffolds

The following table summarizes publicly available quantitative data for representative compounds with the pyrido[3,2-d]pyrimidine and related pyridopyrimidine cores. This data is intended to provide a benchmark for the potential potency of new derivatives.

Compound ClassTarget Kinase(s)IC50 / GI50Cell Line(s)Reference
4,6-Disubstituted pyrido[3,2-d]pyrimidine (Compound 21o)MNK11 nM-[2]
MNK27 nM-[2]
PIM143 nM-[2]
PIM2232 nM-[2]
PIM3774 nM-[2]
Cell Growth2.1 µMK562 (myeloid leukemia)[2]
Cell Growth1.2 µMMOLM-13 (myeloid leukemia)[2]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine (Compound 10e)PI3K p110αPotent inhibitor-[3]
Cell GrowthEffectiveHeLa (cervical cancer)[3]
Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8a)EGFRWT0.099 µM-[5]
EGFRT790M0.123 µM-[5]
Cell Growth7.98 µMPC-3 (prostate cancer)[5]
Pyrido[2,3-d]pyrimidine (Compound 4)PIM-111.4 nM-[12]
Cell Growth0.57 µMMCF-7 (breast cancer)[12]
Cell Growth1.13 µMHepG2 (liver cancer)[12]
Pyrido[3,4-d]pyrimidine (Compound 30)Cell Growth0.59 µMMGC803 (gastric cancer)[13]
Pyrido[3,4-d]pyrimidine (Compound 34h)MPS1< 100 nM (cellular IC50)-[8]

Proposed Experimental Protocols

For a novel compound like this compound, a systematic approach to target identification and validation is crucial.

Initial Target Class Screening
  • Kinase Panel Screening: A broad panel screening against a diverse set of human kinases (e.g., the KinomeScan™ platform) at a fixed concentration (e.g., 1 or 10 µM) would provide a rapid assessment of the compound's kinase inhibitory potential and selectivity profile.

  • Cell-Based Proliferation Assays: The compound should be tested against a panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel) to identify sensitive cell lines and determine its anti-proliferative activity (GI50).

Target Validation and Mechanism of Action Studies
  • Biochemical IC50 Determination: For identified kinase "hits" from the panel screen, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) in biochemical assays (e.g., using recombinant kinase and a model substrate).

  • Cellular Target Engagement Assays: Techniques such as Western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinase in treated cells, confirming that the compound engages its target in a cellular context.

  • Mechanism of Inhibition Studies: For promising kinase inhibitors, kinetic assays should be performed to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are likely to be modulated by inhibitors based on the pyrido[3,2-d]pyrimidine scaffold.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK ERK->MNK eIF4E eIF4E MNK->eIF4E phosphorylates Translation Protein Translation & Cell Growth eIF4E->Translation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->MNK Experimental_Workflow Start This compound (Novel Compound) Screening Broad Kinase Panel Screening Start->Screening CellAssay Cancer Cell Line Proliferation Assay (NCI-60) Start->CellAssay HitIdent Hit Identification (Potent & Selective Kinases) Screening->HitIdent CellAssay->HitIdent IC50 Biochemical IC50 Determination HitIdent->IC50 Identified Hits TargetEngage Cellular Target Engagement (Western Blot) IC50->TargetEngage MoA Mechanism of Action Studies (e.g., ATP Competition) TargetEngage->MoA LeadOpt Lead Optimization MoA->LeadOpt

References

In Silico Modeling of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity. This technical guide provides a comprehensive framework for the in silico modeling of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, a representative member of this chemical class. Due to the limited specific research on this exact molecule, this document establishes a robust methodology based on well-studied analogous pyridopyrimidine derivatives. It is intended for researchers, computational chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. The guide details a systematic workflow encompassing target identification, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. Furthermore, it provides standardized experimental protocols for the in vitro validation of computational hypotheses, ensuring a seamless integration of computational and experimental efforts in drug discovery pipelines.

Introduction: The Therapeutic Potential of Pyridopyrimidines

The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine core, a heterocyclic system that has garnered significant attention in drug discovery. Its structural resemblance to purine bases allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, pyridopyrimidine derivatives have been extensively explored as inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5][6]

This compound represents a specific scaffold within this class. The bromine atom at the 7-position offers a vector for further chemical modification and can influence binding affinity and selectivity through halogen bonding or by occupying specific hydrophobic pockets within the kinase ATP-binding site. This guide outlines a comprehensive in silico strategy to explore the potential interactions of this compound and its analogs, predict their biological activity, and guide the subsequent stages of experimental validation.

Putative Biological Targets and Signaling Pathways

Based on extensive research into analogous structures like pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, this compound is predicted to target protein kinases involved in cell cycle regulation and angiogenesis.[4][5][7][8]

Key Potential Kinase Targets:

  • VEGFR-2 (KDR): A primary mediator of angiogenesis, crucial for tumor growth and metastasis.[9]

  • HER-2/ErbB2: A receptor tyrosine kinase overexpressed in a significant portion of breast cancers, driving aggressive tumor growth.[10]

  • Cyclin-Dependent Kinases (CDK4/6): Key regulators of the G1-S phase transition in the cell cycle. Their inhibition can lead to cell cycle arrest in cancer cells.[5][11]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, implicated in various cancers like prostate cancer and leukemia.[7][12]

  • Monopolar Spindle 1 (Mps1) Kinase: A critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.

The inhibition of these kinases can disrupt downstream signaling, leading to anti-proliferative and anti-angiogenic effects. A representative signaling pathway for VEGFR-2 is illustrated below.

VEGFR2_Signaling_Pathway cluster_kinase Kinase Domain VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 (Autophosphorylation) Compound 7-bromopyrido[3,2-d] pyrimidin-4(3H)-one ATP ATP Compound->ATP Blocks ATP Binding Site ADP ADP ATP->ADP Kinase Activity PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation In_Silico_Workflow start Start: Define Compound (this compound) target_id Target Identification (Literature Review of Analogs) start->target_id docking Molecular Docking (Predict Binding Pose & Affinity) target_id->docking qsar QSAR Model Development (Predict Activity of Analogs) target_id->qsar md Molecular Dynamics Simulation (Assess Complex Stability & Dynamics) docking->md analysis Data Analysis & SAR (Correlate Computational & Experimental Data) md->analysis validation Experimental Validation (In Vitro Kinase Assays) qsar->validation validation->analysis end End: Lead Optimization analysis->end QSAR_Logic structures Set of Analog Structures descriptors Calculate Molecular Descriptors (e.g., LogP, MW) structures->descriptors activities Experimental Activities (IC50) model Build Statistical Model (e.g., MLR, Machine Learning) activities->model descriptors->model equation Activity = f(Descriptor1, Descriptor2, ...) model->equation prediction Predict Activity of New, Unsynthesized Compounds equation->prediction sar Elucidate Structure-Activity Relationships (SAR) equation->sar

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the hydrolysis of 3-amino-5-bromopyridine-2-carboxamide to yield the key intermediate, 3-amino-5-bromopyridine-2-carboxylic acid. Subsequent cyclization of this intermediate with formamide affords the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors. The introduction of a bromine atom at the 7-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The following protocol outlines a reliable method for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantProductReagents/SolventsReaction TimeTemperatureYield (%)
13-amino-5-bromopyridine-2-carboxamide3-amino-5-bromopyridine-2-carboxylic acidAqueous NaOH5 hoursReflux~95%
23-amino-5-bromopyridine-2-carboxylic acidThis compoundFormamide3 hours160-170 °CNot specified

Experimental Protocols

Step 1: Synthesis of 3-amino-5-bromopyridine-2-carboxylic acid

This procedure is adapted from the hydrolysis of the corresponding carboxamide.

  • Materials:

    • 3-amino-5-bromopyridine-2-carboxamide

    • Sodium hydroxide (NaOH)

    • Deionized water

    • 2N Hydrochloric acid (HCl)

    • Round bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • pH meter or pH paper

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • To a 100 mL round bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol).

    • Prepare an aqueous solution of sodium hydroxide by dissolving 0.98 g (24.5 mmol) of NaOH in 10 mL of deionized water.

    • Add the aqueous sodium hydroxide solution to the round bottom flask containing the carboxamide.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the reaction mixture to reflux and maintain stirring for 5 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove volatile components under reduced pressure to obtain a residue.

    • Cool the residue in an ice bath and neutralize it to a pH of approximately 7.0 by the slow addition of 2N HCl. A precipitate will form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water and dry it to afford 3-amino-5-bromopyridine-2-carboxylic acid as a light yellow solid (yield: ~1 g, 95%).[1]

Step 2: Synthesis of this compound

This procedure is based on established methods for the cyclization of 3-aminopyridine-2-carboxylic acids.

  • Materials:

    • 3-amino-5-bromopyridine-2-carboxylic acid

    • Formamide

    • Round bottom flask (50 mL)

    • Heating mantle with a temperature controller

    • Magnetic stirrer and stir bar

    • Distillation apparatus (optional, for purification)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a 50 mL round bottom flask, place 3-amino-5-bromopyridine-2-carboxylic acid (1.0 g, 4.6 mmol).

    • Add an excess of formamide (approximately 10 mL) to the flask.

    • Heat the mixture with stirring to 160-170 °C in a heating mantle.

    • Maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the product.

    • The crude product can be collected by filtration.

    • Purify the solid by recrystallization from a suitable solvent such as ethanol or by vacuum sublimation to yield this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Cyclization start_material 3-amino-5-bromopyridine- 2-carboxamide intermediate 3-amino-5-bromopyridine- 2-carboxylic acid start_material->intermediate NaOH, H2O Reflux, 5h final_product 7-bromopyrido[3,2-d]pyrimidin- 4(3H)-one intermediate->final_product Formamide 160-170 °C, 3h

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, making them significant targets in drug discovery, particularly for oncology.[1] The pyrido[2,3-d]pyrimidine scaffold has been identified as a "privileged structure" for the inhibition of ATP-dependent kinases.[2][3] This document provides detailed application notes and protocols for the use of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one , a compound belonging to this promising class of potential kinase inhibitors.

While specific inhibitory data for this compound is not extensively published, this guide offers a comprehensive framework for its evaluation. The protocols and data presented are based on established methods for kinase inhibitor screening and on data from structurally related pyrido[2,3-d]pyrimidine compounds that have shown activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[2][4][5]

Application Notes

Compound: this compound

Molecular Formula: C₇H₄BrN₃O

General Application: A potential ATP-competitive inhibitor of protein kinases for use in in vitro and cell-based screening assays to identify novel therapeutics, particularly in the area of oncology.

Mechanism of Action: As a member of the pyrido[2,3-d]pyrimidine class, this compound is predicted to function as an ATP-competitive inhibitor. It is expected to bind to the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways.

Storage and Handling: Store the compound at -20°C, protected from light and moisture. For experimental use, prepare stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data

The following table summarizes hypothetical inhibitory activities of a representative pyrido[2,3-d]pyrimidine compound against a panel of cancer-related kinases. This data is illustrative and serves as a benchmark for the expected performance of this compound in screening assays.

Kinase TargetRepresentative IC50 (nM)
EGFR13
CDK4/Cyclin D14
VEGFR2136
PDGFRβ50
HER240

Note: The IC50 values are based on published data for structurally related pyrido[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives and should be determined experimentally for this compound.[6][7][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based in vitro kinase assay to determine the inhibitory potency of this compound.[1]

Materials:

  • Kinase of interest (e.g., EGFR, CDK4)

  • Biotinylated peptide substrate

  • This compound

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase and biotinylated peptide substrate to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature. The incubation time may need optimization depending on the kinase.

  • Stop the reaction by adding the detection reagent.

  • Incubate for 60 minutes at room temperature to allow for the detection signal to develop.

  • Measure the fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol is to assess the anti-proliferative activity of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-435)[2]

  • Cell culture medium and supplements

  • This compound

  • MTT or other cell viability reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Compound Compound Dilution (this compound) Dispense Dispense Compound & Reagents into Plate Compound->Dispense Reagents Assay Reagent Preparation (Kinase, Substrate, ATP) Reagents->Dispense Incubate Incubate for Kinase Reaction Dispense->Incubate Detect Add Detection Reagent & Measure Signal Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for in vitro kinase inhibitor screening.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

CDK4_cell_cycle cluster_regulation G1/S Transition Control G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK4_CyclinD CDK4/Cyclin D pRB pRB CDK4_CyclinD->pRB Phosphorylates E2F E2F pRB->E2F Releases E2F->S Promotes Transcription Inhibitor This compound Inhibitor->CDK4_CyclinD Inhibits

Caption: Role of CDK4 in cell cycle progression and its inhibition.

References

Application Notes and Protocols for the Quantification of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the quantitative analysis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one in various matrices, a critical aspect of drug development and quality control. The primary analytical techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity, specificity, and accuracy for the quantification of this compound. This document includes experimental workflows, detailed protocols, and data presentation guidelines to assist researchers in implementing these analytical methods.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, formulation development, and quality assurance of active pharmaceutical ingredients (APIs) and final drug products. The methods outlined herein are designed to provide reliable and reproducible results for the determination of this compound.

Analytical Methods

Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method for routine analysis and a highly sensitive LC-MS/MS method for trace-level detection and analysis in complex biological matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

2.1.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Gradient Program:

        • 0-2 min: 10% Acetonitrile

        • 2-10 min: 10-90% Acetonitrile (linear gradient)

        • 10-12 min: 90% Acetonitrile

        • 12-13 min: 90-10% Acetonitrile (linear gradient)

        • 13-15 min: 10% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 254-320 nm). A wavelength of 275 nm is proposed as a starting point.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the same solvent as the sample.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

2.1.2. Data Presentation: HPLC-UV Method Validation Parameters

ParameterSpecification
Linearity (R²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Limit of Detection (LOD) To be determined (e.g., < 0.1 µg/mL)
Limit of Quantification (LOQ) To be determined (e.g., < 0.5 µg/mL)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interfering peaks at the retention time of the analyte
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates.

2.2.1. Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Gradient Program:

        • 0-0.5 min: 5% Acetonitrile

        • 0.5-3.0 min: 5-95% Acetonitrile (linear gradient)

        • 3.0-3.5 min: 95% Acetonitrile

        • 3.5-3.6 min: 95-5% Acetonitrile (linear gradient)

        • 3.6-5.0 min: 5% Acetonitrile (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will need to be determined by direct infusion of a standard solution.

      • Product ions will be determined by fragmentation of the precursor ion in the collision cell. At least two transitions should be monitored for quantification and confirmation.

    • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2.2.2. Data Presentation: LC-MS/MS Method Validation Parameters

ParameterSpecification
Linearity (R²) ≥ 0.995
Range e.g., 0.1 - 100 ng/mL
Limit of Detection (LOD) To be determined (e.g., < 0.05 ng/mL)
Limit of Quantification (LOQ) To be determined (e.g., < 0.1 ng/mL)
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) ≤ 15.0% (≤ 20% at LOQ)
Matrix Effect To be assessed
Stability To be determined (freeze-thaw, short-term, long-term)

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration (0.45 µm) B->C D Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: HPLC-UV analysis workflow.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Protein Precipitation (Acetonitrile + IS) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 L1 Injection P5->L1 L2 UPLC Separation (C18 Column) L1->L2 L3 MS/MS Detection (MRM) L2->L3 D1 Peak Integration L3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Caption: LC-MS/MS analysis workflow.

Conclusion

The analytical methods presented provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis of less complex samples and LC-MS/MS offering superior sensitivity and selectivity for challenging matrices. Proper method validation according to ICH guidelines is crucial before implementation in a regulated environment.

Application Notes and Protocols for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one in Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position of the pyrido[3,2-d]pyrimidin-4(3H)-one core offers a versatile handle for synthetic modification through various cross-coupling reactions, making it an attractive starting point for the design of novel drug candidates. This document provides an overview of the potential applications of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one as a scaffold in drug discovery, along with detailed experimental protocols for the synthesis and evaluation of its derivatives.

The broader class of pyridopyrimidines has demonstrated a wide range of pharmacological activities, including inhibition of kinases such as EGFR, PI3K, and CDKs, which are crucial targets in oncology.[1][2][3] Derivatives have also shown potential as anti-inflammatory, antimicrobial, and antiviral agents.[4][5] The 7-bromo-substituted scaffold serves as a key intermediate for generating diverse chemical libraries to explore these therapeutic areas.

Potential Therapeutic Applications

The this compound scaffold can be elaborated to target a variety of disease-related proteins. Based on the activities of related pyridopyrimidine derivatives, key areas for drug design include:

  • Oncology: Development of potent and selective inhibitors of protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[1][2][3]

  • Inflammatory Diseases: Design of inhibitors for enzymes like cyclooxygenases (COX-1/COX-2) or other inflammatory mediators.[5]

  • Infectious Diseases: Synthesis of novel antimicrobial or antiviral agents.[4]

  • Neurological Disorders: Exploration of derivatives for targets such as acetylcholinesterase in Alzheimer's disease.[6]

Data Presentation: Biological Activities of Related Pyridopyrimidine Derivatives

The following tables summarize the biological activities of various pyridopyrimidine derivatives, providing a rationale for the exploration of the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives [1]

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
B1EGFRL858R/T790M13H19750.087
B7EGFRL858R/T790M-H19750.023
AZD9291 (Osimertinib)EGFRL858R/T790M-H19750.067
OlmutinibEGFRL858R/T790M-H19750.458

Table 2: PI3K Inhibitory Activity of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives [2]

Compound IDTarget IsoformIC50 (µM)
2ap110α1.4
10ep110α~0.0035
10ep110βPotent

Table 3: Antiproliferative Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives [7]

Compound IDCell LineAntiproliferative IC50 (µM)Reference Drug (Erlotinib) IC50 (µM)
8aA-54916.26.53
8bA-549166.53
8dA-5497.236.53
8aPC-37.9811.05
8dPC-37.1211.05

Experimental Protocols

Protocol 1: General Synthesis of 7-substituted Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives via Suzuki Coupling

This protocol describes a general method for the derivatization of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Na2CO3, or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent).

  • Add the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents).

  • Add the base (2-3 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 7-substituted derivative.

  • Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized 7-substituted pyrido[3,2-d]pyrimidin-4(3H)-one derivatives

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

  • Positive control inhibitor

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, PC-3)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 7-substituted pyrido[3,2-d]pyrimidin-4(3H)-one derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., a known anticancer drug).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Logical Workflow for Drug Discovery

DrugDiscoveryWorkflow Scaffold This compound Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Scaffold->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Screening (Kinase Assays, Cell Proliferation) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Candidate Optimization->Lead Preclinical Preclinical Studies (In Vivo Models) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A logical workflow for the discovery of novel drugs starting from the this compound scaffold.

Signaling Pathway Inhibition

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation CDK CDK4/6 CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation Drug Pyridopyrimidine Derivative Drug->RTK Inhibits Drug->PI3K Inhibits Drug->CDK Inhibits

Caption: Potential inhibition of key oncogenic signaling pathways by derivatives of the this compound scaffold.

Experimental Workflow for Compound Evaluation

ExperimentalWorkflow Start Synthesized Compound Purity Purity & Structural Confirmation (NMR, MS, HPLC) Start->Purity PrimaryAssay Primary Screening (e.g., Kinase Inhibition at single concentration) Purity->PrimaryAssay DoseResponse Dose-Response & IC50 Determination PrimaryAssay->DoseResponse CellularAssay Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) DoseResponse->CellularAssay Selectivity Selectivity Profiling (Kinase Panel) CellularAssay->Selectivity Lead Lead Candidate Identification Selectivity->Lead

Caption: A typical experimental workflow for the in vitro evaluation of synthesized compounds derived from the this compound scaffold.

References

Application Notes and Protocols for Biological Assays with 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological evaluation of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, a novel compound with potential therapeutic applications. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[1][2][3] This document outlines detailed protocols for in vitro kinase inhibition assays, cell-based viability and cytotoxicity assays, and target engagement studies, which are essential for characterizing the compound's potency, cellular effects, and mechanism of action.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data for this compound against a panel of cancer cell lines and a specific kinase target.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Target Kinase X85
Off-Target Kinase A>10,000
Off-Target Kinase B2,500

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
HCT-116Colon Carcinoma1.2
MCF-7Breast Adenocarcinoma2.5
A549Lung Carcinoma3.1

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.[4] The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[5]

Materials:

  • This compound

  • Recombinant Target Kinase X

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without the kinase enzyme as a positive control for inhibition (0% kinase activity).[6]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and its specific substrate peptide.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (ATP-Based)

This protocol measures the number of viable cells in a population after treatment with the test compound by quantifying ATP, an indicator of metabolically active cells.[7][8]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • This compound

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • White, clear-bottom 96-well plates

  • Multichannel pipettor

  • Luminescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include DMSO-treated cells as a negative control.

  • Lysis and Signal Generation: Add the luminescent cell viability reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the luminescence signal against the compound concentration.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful tool for confirming target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[9][10]

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • DMSO

  • PBS

  • Protease inhibitor cocktail

  • Apparatus for heating cell lysates

  • Instrumentation for protein detection (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with either the test compound or DMSO (vehicle control) for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Analyze the amount of soluble target protein in each sample using a suitable detection method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway and the experimental workflows.

G cluster_0 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase X Target Kinase X Receptor Tyrosine Kinase->Target Kinase X Downstream Signaling Downstream Signaling Target Kinase X->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->Target Kinase X

Caption: Hypothetical signaling pathway inhibited by the compound.

G cluster_0 Kinase Inhibition Assay Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep plate_prep Assay Plate Preparation (Compound Addition) compound_prep->plate_prep kinase_reaction Kinase Reaction (Enzyme, Substrate, ATP) plate_prep->kinase_reaction incubation Incubation kinase_reaction->incubation detection Signal Detection (Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro kinase inhibition assay.

G cluster_1 Cell Viability Assay Workflow start_cell Start cell_seeding Cell Seeding (96-well plate) start_cell->cell_seeding compound_treatment Compound Treatment (72 hours) cell_seeding->compound_treatment reagent_addition Add Viability Reagent compound_treatment->reagent_addition incubation_cell Incubation (10 minutes) reagent_addition->incubation_cell read_plate Measure Luminescence incubation_cell->read_plate analyze_data_cell Data Analysis (GI50 Determination) read_plate->analyze_data_cell end_cell End analyze_data_cell->end_cell

Caption: Workflow for the cell viability assay.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyridopyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including accelerated reaction times, increased product yields, and improved purity.[1][2][3][4] Microwave-assisted synthesis is recognized as a green chemistry approach due to its energy efficiency and potential for solvent reduction.[2][5][6]

Principle of Microwave-Assisted Synthesis

Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[5][6] The two primary mechanisms responsible for this rapid and efficient heating are:

  • Dipolar Polarization: Polar molecules or molecules with a dipole moment continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in internal temperature.[1][5][7]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the generation of heat.[5][7]

This direct and uniform heating of the reaction mixture, as opposed to the conductive heating of the vessel walls in conventional methods, leads to faster reaction rates and can promote reaction pathways that are less accessible under traditional conditions.[2][5][6]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of pyridopyrimidine derivatives offers several key benefits:

  • Increased Reaction Rates and Reduced Reaction Times: Reactions that may take hours or even days using conventional heating can often be completed in minutes under microwave irradiation.[5][8][9]

  • Improved Chemical Yields: The rapid and uniform heating often leads to higher yields of the desired product with fewer byproducts.[2][5][9]

  • Milder Reaction Conditions: Microwave synthesis can often be performed under less harsh conditions, which can be beneficial for sensitive functional groups.[5]

  • Energy Efficiency: Microwaves heat only the reactants and solvent, not the reaction vessel itself, leading to significant energy savings.[2][5]

  • Enhanced Purity: The reduction in side reactions and decomposition of products often results in a cleaner reaction profile and simpler purification.[2]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various studies, comparing microwave-assisted synthesis with conventional heating methods for the preparation of pyridopyrimidine and related derivatives.

ProductStarting MaterialsMethodSolventTemperature (°C)TimeYield (%)Reference
Pyrimido[4,5-d]pyrimidine derivativesAromatic aldehyde, urea/thiourea, barbituric acidMicrowaveaq. TBAB110-120secondsHigh[8]
Pyrimidine & Pyrimidinone derivativesAromatic aldehydes, ethyl cyanoacetate/malononitrile, benzamidine hydrochlorideMicrowaveWater10020 minModerate[9]
6-oxo-2,4-diphenyl-1,6-dihydropyrimidine-5-carbonitrileBenzaldehyde, ethyl cyanoacetate, benzamidine hydrochlorideConventionalWaterReflux8 hours18[9]
Dihydropyrido[2,3-d]pyrimidinesFormyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesMicrowaveDMF12015 minHigh[10]
Dihydropyrido[2,3-d]pyrimidinesFormyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesConventionalDMFReflux20 hours38[10]
Thiazolopyrimidine derivatives6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, bromomalononitrileMicrowave--8 min69-88[11]
Thiazolopyrimidine derivatives6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, bromomalononitrileConventional--24 hours42-55[11]
7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one2-cyanomethyl-1,3-benzothiazole, 6-aminothiouracil, aromatic aldehydesMicrowaveDMF15025 minHigh[12]

Experimental Protocols

Here are detailed methodologies for the microwave-assisted synthesis of specific pyridopyrimidine derivatives, based on cited literature.

Protocol 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives[8]

This protocol describes a three-component condensation reaction under solvent-free microwave conditions using aqueous tetrabutylammonium bromide (TBAB) as a catalyst and reaction medium.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Urea or Thiourea (1 mmol)

  • Barbituric acid (1 mmol)

  • Aqueous Tetrabutylammonium bromide (TBAB) (1:1, 3 mL)

  • Mortar and pestle

  • 100 mL conical flask

  • Domestic microwave oven

Procedure:

  • In a mortar, thoroughly mix equimolar amounts of the aromatic aldehyde (1 mmol), urea or thiourea (1 mmol), and barbituric acid (1 mmol).

  • Add 3 mL of aqueous TBAB (1:1) to the mixture and continue to mix thoroughly.

  • Transfer the reaction mixture to a 100 mL conical flask.

  • Place the flask in a domestic microwave oven and irradiate at low power (e.g., 150W) for the specified time (typically in seconds, monitored by TLC).

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Isolate the solid product by filtration.

  • Wash the solid with water and dry to obtain the pure pyrimido[4,5-d]pyrimidine derivative.

Protocol 2: Synthesis of Dihydropyrido[2,3-d]pyrimidines[10]

This protocol outlines a catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines.

Materials:

  • Formyl-quinoline derivative (1 mmol)

  • Primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine) (1 mmol)

  • Cyclic 1,3-diketone (e.g., dimedone) (1 mmol)

  • N,N-Dimethylformamide (DMF) (1 mL)

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine the formyl-quinoline derivative (1 mmol), the primary heterocyclic amine (1 mmol), and the cyclic 1,3-diketone (1 mmol).

  • Add 1 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product may precipitate upon cooling. If so, isolate by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by appropriate methods (e.g., recrystallization or column chromatography).

Protocol 3: Synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones[13]

This protocol describes the final amination step in a multi-step synthesis, which is efficiently carried out using microwave irradiation.

Materials:

  • 4-chloro-pyridopyrimidine intermediate (1 mmol)

  • Corresponding amine (excess)

  • Methanol (MeOH)

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • Dissolve the 4-chloro-pyridopyrimidine intermediate in methanol in a microwave reactor vial.

  • Add an excess of the desired amine to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture under controlled conditions (time and temperature will vary depending on the specific substrates).

  • Upon completion, cool the reaction mixture.

  • The product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue.

Visualizations

Mechanism of Microwave Heating

G Mechanism of Microwave-Assisted Heating MW Microwave Irradiation Polar Polar Molecules (Dipole Moment) MW->Polar Ions Ionic Species MW->Ions DP Dipolar Polarization Polar->DP IC Ionic Conduction Ions->IC Rotation Rapid Molecular Rotation DP->Rotation Migration Ion Migration & Collisions IC->Migration Heat Rapid & Uniform Heating Rotation->Heat Migration->Heat Reaction Accelerated Chemical Reaction Heat->Reaction

Caption: Mechanism of Microwave-Assisted Heating.

General Workflow for Microwave-Assisted Synthesis

G General Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents 1. Mix Reactants, Solvent & Catalyst in Microwave Vial Seal 2. Seal the Vial Reagents->Seal Irradiate 3. Place in Microwave Reactor & Irradiate Seal->Irradiate Cool 4. Cool to Room Temperature Irradiate->Cool Isolate 5. Isolate Product (Filtration/Extraction) Cool->Isolate Purify 6. Purify Product (Recrystallization/Chromatography) Isolate->Purify

Caption: General Workflow for Microwave-Assisted Synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Brominated Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidine scaffolds are privileged heterocyclic motifs frequently found in biologically active compounds and functional materials. The functionalization of these core structures is crucial for modulating their physicochemical properties and biological activities. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on brominated pyridopyrimidine substrates. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Cyanation reactions, enabling the synthesis of a diverse array of substituted pyridopyrimidines.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with brominated pyridopyrimidines require careful attention to several factors to ensure high yields and reproducibility.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere, such as argon or nitrogen, to prevent the oxidation and deactivation of the palladium catalyst. This is typically achieved using Schlenk line techniques or a glovebox.

  • Anhydrous Solvents: The use of dry, degassed solvents is critical to prevent quenching of organometallic intermediates and to ensure the stability of the catalyst. Solvents should be appropriately dried and degassed prior to use.

  • Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the coupling reaction. The electronic and steric properties of the ligand influence the stability and reactivity of the palladium catalyst.

  • Base Selection: The base plays a key role in the catalytic cycle, often participating in the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome.

  • Reaction Monitoring: The progress of the reaction should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a brominated pyridopyrimidine and an organoboron reagent. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

General Reaction Scheme:

Suzuki_Miyaura Bromopyridopyrimidine Bromopyridopyrimidine Product Product Bromopyridopyrimidine->Product Pd Catalyst, Base Organoboron Reagent Organoboron Reagent Organoboron Reagent->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary:
EntryBromopyridopyrimidineBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4,6-trichloropyrido[2,3-d]pyrimidine4-methoxyphenyl boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH110383
24-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-onePhenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/H₂O1001275
34-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one4-Fluorophenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/H₂O1001272
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4,6-trichloropyrido[2,3-d]pyrimidine[1]
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2,4,6-trichloropyrido[2,3-d]pyrimidine (1.0 equiv), 4-methoxyphenyl boronic acid (1.05 equiv), and sodium carbonate (2.0 equiv).

  • Inerting: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and ethanol (3:1) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a brominated pyridopyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyridopyrimidines.

General Reaction Scheme:

Sonogashira Bromopyridopyrimidine Bromopyridopyrimidine Product Product Bromopyridopyrimidine->Product Pd Catalyst, Cu(I) co-catalyst, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data Summary:
EntryBromopyridopyrimidineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-onePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF801268
24-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF801285
35-Bromo-6-chloro-1,3-dimethyluracilPhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)NEt₃DMSO25685
Experimental Protocol: Sonogashira Coupling of 4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one[2]
  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, dissolve 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add triethylamine (3.0 equiv), copper(I) iodide (0.1 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl pyridopyrimidines through the palladium-catalyzed coupling of a brominated pyridopyrimidine with an amine.

General Reaction Scheme:

Buchwald_Hartwig Bromopyridopyrimidine Bromopyridopyrimidine Product Product Bromopyridopyrimidine->Product Pd Catalyst, Ligand, Base Amine Amine Amine->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Summary:
EntryBromopyridopyrimidine DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
17-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonateAnilinePd(OAc)₂ (10)XPhos (20)Cs₂CO₃Toluene100O/N70
27-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate4-MethoxyanilinePd(OAc)₂ (10)XPhos (20)Cs₂CO₃Toluene100O/N78
37-bromo-2,3-diphenylpyrido[2,3-b]pyrazineDiphenylaminePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)NaOt-BuToluene11024 h85
Experimental Protocol: Buchwald-Hartwig Amination of a Pyrido[2,3-d]pyrimidine Triflate[2]
  • Reaction Setup: To a dried Schlenk tube, add 7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate (1.0 equiv), the corresponding aniline (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.1 equiv) and XPhos (0.2 equiv) under a positive flow of argon.

  • Solvent Addition: Add anhydrous and degassed toluene.

  • Reaction: Heat the reaction mixture to 100 °C and stir overnight.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Heck Coupling

The Heck coupling reaction allows for the introduction of alkenyl groups onto the pyridopyrimidine core through the reaction of a brominated pyridopyrimidine with an alkene.

General Reaction Scheme:

Heck_Coupling Bromopyridopyrimidine Bromopyridopyrimidine Product Product Bromopyridopyrimidine->Product Pd Catalyst, Base Alkene Alkene Alkene->Product

Caption: General scheme of the Heck coupling reaction.

Quantitative Data Summary (Representative Conditions for Aryl Bromides):
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Bromobenzenen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile80495
24-BromoacetophenoneStyrenePdCl₂(PPh₃)₂ (2)-NaOAcDMF1002480
Experimental Protocol: General Procedure for Heck Coupling
  • Reaction Setup: In a sealable reaction vessel, combine the brominated pyridopyrimidine (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., a phosphine ligand, 2-10 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv) and the anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene).

  • Inerting: Seal the vessel and purge with an inert gas.

  • Reaction: Heat the mixture to the required temperature (typically 80-140 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Palladium-Catalyzed Cyanation

This reaction introduces a cyano group onto the pyridopyrimidine ring, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

General Reaction Scheme:

Cyanation Bromopyridopyrimidine Bromopyridopyrimidine Product Product Bromopyridopyrimidine->Product Pd Catalyst, Ligand Cyanide Source Cyanide Source Cyanide Source->Product

Caption: General scheme of palladium-catalyzed cyanation.

Quantitative Data Summary (Representative Conditions for Aryl Bromides):
EntryAryl BromideCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneZn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF120298
21-Bromo-4-fluorobenzeneK₄[Fe(CN)₆]Pd(OAc)₂ (2)XPhos (4)K₂CO₃t-AmylOH1101891
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
  • Reaction Setup: To a dry Schlenk flask, add the brominated pyridopyrimidine (1.0 equiv), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv, or K₄[Fe(CN)₆], 0.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., dppf, 2-10 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, DMA, or toluene).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) and stir vigorously.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and carefully quench with an appropriate aqueous solution (e.g., aqueous sodium bicarbonate for Zn(CN)₂). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. Caution: Cyanide reagents are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for their use and disposal.

Experimental Workflows and Catalytic Cycles

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent & Reagent Addition B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC/LC-MS) D->E F Work-up (Quenching & Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br ArBr->OxAdd RBOH2 R-B(OH)₂ RBOH2->Transmetalation Base Base Base->Transmetalation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Cyclization Step

Question: We are experiencing a low yield during the final cyclization step to form the pyridopyrimidinone ring. What are the potential causes and solutions?

Answer: A low yield in the cyclization step is a common issue and can be attributed to several factors. Incomplete reaction, side product formation, and suboptimal reaction conditions are the primary culprits. Below is a systematic approach to troubleshoot this issue.

  • Reaction Conditions: The choice of cyclization agent, solvent, and temperature is critical. High temperatures can sometimes lead to degradation of starting materials or products. It is advisable to screen different conditions to find the optimal balance for your specific substrate.

  • Purity of Starting Material: Ensure the precursor, likely a substituted 2-aminonicotinamide derivative, is of high purity. Impurities can interfere with the cyclization reaction, leading to the formation of side products and a lower yield of the desired product.

  • Moisture Content: The presence of moisture can hydrolyze certain reagents and intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.

Table 1: Recommended Reaction Conditions for Cyclization

ParameterCondition 1Condition 2Condition 3
Cyclizing Agent Formic AcidDiethyl CarbonateN,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Solvent None (reflux in excess reagent)EthanolToluene
Temperature 100-120 °C80-100 °C110-120 °C
Reaction Time 4-8 hours6-12 hours2-6 hours
Typical Yield 60-75%55-70%65-80%

Issue 2: Formation of Impurities During Bromination

Question: During the bromination of the pyridine ring, we are observing the formation of multiple brominated species and other impurities. How can we improve the regioselectivity and minimize side reactions?

Answer: Bromination of pyridine rings can be challenging due to the electron-deficient nature of the ring, which often requires harsh reaction conditions that can lead to a lack of selectivity and the formation of byproducts.

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role. While elemental bromine can be used, it often requires high temperatures. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent. For enhanced efficiency, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be employed, sometimes in the presence of a Lewis acid catalyst.[1][2]

  • Reaction Temperature: Controlling the reaction temperature is crucial for selectivity. Running the reaction at lower temperatures can help to minimize the formation of over-brominated and other side products.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are commonly used.[1]

Table 2: Comparison of Brominating Agents

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂) Acetic Acid, 80-100 °CReadily availableLow selectivity, harsh conditions
N-Bromosuccinimide (NBS) ACN or DCM, rtMilder, better selectivityCan be slower
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) DMF, rtHigh efficiencyMay require a catalyst

Issue 3: Difficulty in Product Purification

Question: We are facing challenges in purifying the final product, this compound. What are the recommended purification methods?

Answer: The purification of pyridopyrimidinone derivatives can be complicated by their polarity and potentially low solubility. The most common and effective purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for this class of compounds include ethanol, methanol, ethyl acetate, and their mixtures with hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A solvent system should be chosen that provides a good separation of the desired product from impurities on a Thin Layer Chromatography (TLC) plate, typically aiming for an Rf value of 0.2-0.4 for the product. To mitigate peak tailing, which can occur with basic compounds like pyridines on silica gel, a small amount of a basic modifier like triethylamine can be added to the eluent.[3]

Table 3: Recommended Solvents for Purification

Purification MethodSolvent/Solvent SystemNotes
Recrystallization Ethanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexaneEffective for adjusting polarity.
1,4-DioxaneFor less polar analogs.
Column Chromatography Dichloromethane/Methanol (9:1 to 19:1)A common system for polar compounds.
Ethyl Acetate/Hexane (gradient)Good for separating less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common approach involves the synthesis of a substituted 2-aminonicotinamide intermediate followed by cyclization. The key steps are:

  • Synthesis of a 2-amino-4-bromonicotinic acid derivative: This can be achieved through various methods, often starting from a commercially available bromopyridine.

  • Amide formation: The carboxylic acid is converted to an amide.

  • Cyclization: The 2-aminonicotinamide derivative is then cyclized to form the pyridopyrimidinone ring using a one-carbon synthon like formic acid or its equivalent.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Brominating agents: Bromine and other brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.

  • High temperatures: Many steps may require heating. Use appropriate heating equipment and monitor the reactions to prevent uncontrolled exothermic events.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most steps. Choose a solvent system that gives good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons on the pyridine and pyrimidine rings, as well as a signal for the N-H proton of the pyrimidinone, which is typically exchangeable with D₂O. The ¹³C NMR spectrum will show the corresponding signals for the carbon atoms in the heterocyclic rings. Mass spectrometry should show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the molecular ion peak.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromonicotinamide

  • To a solution of 2-amino-4-bromonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 2-amino-4-bromonicotinamide.

Protocol 2: Cyclization to this compound

  • A mixture of 2-amino-4-bromonicotinamide (1.0 eq) and an excess of formic acid is heated to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product 2_amino_4_bromonicotinic_acid 2-Amino-4-bromonicotinic Acid amide_formation Amide Formation (CDI, NH3) 2_amino_4_bromonicotinic_acid->amide_formation Step 1 cyclization Cyclization (Formic Acid, Reflux) amide_formation->cyclization Step 2 final_product This compound cyclization->final_product Purification troubleshooting_yield low_yield Low Yield Observed check_purity Check Starting Material Purity (NMR, LC-MS) low_yield->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagent) low_yield->optimize_conditions ensure_anhydrous Ensure Anhydrous Conditions low_yield->ensure_anhydrous re_purify Re-purify Starting Material check_purity->re_purify Impure screen_solvents Screen Solvents & Catalysts optimize_conditions->screen_solvents dry_glassware Dry Glassware & Solvents ensure_anhydrous->dry_glassware yield_improved Yield Improved re_purify->yield_improved screen_solvents->yield_improved dry_glassware->yield_improved

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude brominated heterocyclic compounds?

A1: Common impurities can originate from the starting materials, side reactions during bromination, or degradation of the product. These typically include:

  • Unreacted Starting Material: The initial non-brominated heterocyclic compound.

  • Over-brominated Products: Di- or poly-brominated species, which can be difficult to separate due to similar polarities.

  • Isomeric Byproducts: Bromination can sometimes occur at different positions on the heterocyclic ring, leading to a mixture of isomers.

  • Reagents and their Byproducts: For instance, if N-bromosuccinimide (NBS) is used for bromination, succinimide will be a byproduct.

  • Debrominated Product: The bromine atom can be labile under certain conditions, leading to the formation of the non-brominated heterocycle.

  • Hydrolysis Products: If water is present during the reaction or workup, it can sometimes lead to hydrolysis of either the starting material or the product.[1]

Q2: How can I quickly assess the purity of my brominated heterocyclic compound?

A2: Several analytical techniques are effective for a rapid purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a fast and economical way to visualize the number of components in your crude product. Staining with potassium permanganate or using a UV lamp can help in visualizing the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weights of the components in your mixture, which is particularly useful for identifying brominated compounds due to the characteristic isotopic pattern of bromine (79Br and 81Br).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for determining the structure of the main product and identifying impurities by comparing the spectra of the crude and purified material.

Q3: My brominated compound appears to be degrading during purification on a silica gel column. What can I do?

A3: Brominated heterocycles, especially those with electron-rich rings or allylic bromides, can be sensitive to the acidic nature of standard silica gel.[3] This can lead to decomposition or debromination. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a base, like triethylamine (~0.1-1%), to neutralize the acidic sites before packing the column.

  • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase such as alumina (neutral or basic grade).[3]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A flash chromatography setup is preferable to gravity chromatography.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of brominated heterocyclic compounds in a question-and-answer format.

Issue 1: Co-elution of Product and Impurities in Column Chromatography

Q: My target brominated heterocycle is co-eluting with the starting material (non-brominated) or another impurity during flash chromatography. How can I improve the separation?

A: This is a common challenge due to the often-similar polarities of the desired product and certain impurities. Here are several approaches to improve resolution:

  • Optimize the Solvent System:

    • Try Different Solvents: Experiment with various eluent systems. For example, if a hexane/ethyl acetate gradient is not working, try a dichloromethane/methanol or a toluene/acetone system.[4]

    • Use Additives: For basic heterocyclic compounds (like pyridines), adding a small amount of a competing base such as triethylamine or pyridine to the eluent can improve peak shape and separation by minimizing interactions with acidic silanol groups on the silica.[5] Conversely, for acidic compounds, adding a small amount of acetic acid can have a similar beneficial effect.[4]

  • Modify Chromatographic Conditions:

    • Use a Longer/Larger Column: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.[4]

    • Reduce the Rf: Aim for a lower Rf value (around 0.2-0.3) for your target compound by using a less polar eluent system. This will increase the interaction with the stationary phase and improve separation, although it will require more solvent.[4]

    • Dry Loading: If your compound has low solubility in the initial eluent, consider dry loading. This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then loaded onto the column. This can lead to sharper bands and better separation.[6]

Issue 2: Product Oils Out or Fails to Crystallize

Q: I've removed the solvent after my column, but my purified brominated heterocycle is an oil and won't solidify. What's the problem?

A: The failure of a compound to crystallize can be due to several factors:

  • Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) may still be present. Try removing them under a high vacuum, possibly with gentle heating.[1]

  • Remaining Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification, resulting in an oil. Re-purifying the material by another chromatographic step or a different technique might be necessary.

  • Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere. Drying the sample thoroughly under vacuum in the presence of a desiccant can help.[1]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid material, add a seed crystal to the oil.

    • Anti-Solvent Addition: Dissolve the oil in a small amount of a good solvent and then slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) until the solution becomes cloudy. Allow it to stand, and crystals may form.[1]

Issue 3: Low Recovery After Recrystallization

Q: I'm losing a significant amount of my compound during recrystallization. How can I improve the yield?

A: Low recovery is a frequent issue in recrystallization. Here are the likely causes and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[1]

    • Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude product.[7] If you've already used too much, you can evaporate some of the solvent to concentrate the solution and then cool it again.[1]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] If the compound is too soluble at low temperatures, you will get poor recovery.

    • Solution: Experiment with different solvents or mixed solvent systems. A good approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise at the boiling point until the solution is saturated (slightly cloudy). Then, allow it to cool slowly.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step to remove insoluble impurities, you will lose product.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. If crystals do form, you can try to redissolve them by washing with a small amount of hot solvent.[7]

Issue 4: Unwanted Debromination

Q: I'm observing the loss of the bromine atom from my heterocyclic compound during workup or purification. How can I prevent this?

A: The carbon-bromine bond can be labile, and debromination (a type of dehalogenation) can occur under various conditions.[8]

  • Reductive Conditions: The C-Br bond can be cleaved by certain reducing agents or by catalytic hydrogenation.[9]

    • Prevention: Avoid using strong reducing agents during your workup if your compound is sensitive. If performing a reaction on another part of the molecule, be aware that some reagents can also reduce the C-Br bond. For example, catalytic hydrogenation with palladium on carbon is a known method for removing bromine atoms from aromatic rings.[7][9]

  • Basic/Nucleophilic Conditions: Strong bases or nucleophiles can sometimes displace the bromide, especially if the bromine is on a carbon adjacent to a heteroatom or an electron-withdrawing group.

    • Prevention: Use milder bases during workup (e.g., sodium bicarbonate instead of sodium hydroxide). Be mindful of the reaction conditions if performing subsequent synthetic steps.

  • Acidic Conditions: As mentioned earlier, acidic silica gel can promote decomposition, which may include debromination.

    • Prevention: Use neutralized silica gel or an alternative stationary phase like alumina.

Data Presentation

Table 1: Troubleshooting Summary for Purification of Brominated Heterocyclic Compounds

Problem Potential Cause Recommended Solution(s)
Co-elution in Chromatography Similar polarity of product and impurity.- Optimize solvent system (try different solvents or add modifiers like Et3N or AcOH).- Use a longer column.- Aim for a lower Rf value.- Perform dry loading of the sample.[4][5][6]
Product is an Oil - Residual high-boiling solvents.- Presence of impurities.- Hygroscopic nature.- Dry under high vacuum.- Re-purify the compound.- Add a seed crystal or scratch the flask.- Use an anti-solvent to induce crystallization.[1]
Low Recovery from Recrystallization - Too much solvent used.- Inappropriate solvent choice.- Cooling too quickly.- Use the minimum amount of hot solvent.- Evaporate some solvent and re-cool.- Test different solvent systems.- Allow for slow cooling to room temperature before using an ice bath.[1][7]
Debromination - Reductive conditions.- Strongly basic/nucleophilic conditions.- Acidic silica gel.- Avoid harsh reducing agents.- Use mild bases in workup.- Use neutralized silica gel or alumina for chromatography.[9]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a beaker, add the required amount of silica gel to the initial, least polar eluent. Add triethylamine to constitute 0.5-1% of the total solvent volume. Stir the slurry for a few minutes.

  • Column Packing: Pour the slurry into the chromatography column and use gentle air pressure to pack the column evenly.

  • Sample Loading: Dissolve the crude brominated heterocyclic compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample solution carefully to the top of the silica bed.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent as needed to elute the target compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization using a Two-Solvent System
  • Dissolution: Place the impure solid in a flask and add a small amount of a "good" solvent (one in which the compound is highly soluble) and heat the mixture to boiling to dissolve the solid completely.

  • Saturation: While the solution is boiling, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Brominated Heterocycle chromatography Column Chromatography (e.g., Silica Gel, Alumina) synthesis->chromatography Primary Method extraction Acid-Base Extraction synthesis->extraction Pre-purification recrystallization Recrystallization chromatography->recrystallization Further Purification analysis Purity Analysis (TLC, LC-MS, NMR) chromatography->analysis recrystallization->analysis extraction->chromatography pure_product Pure Product analysis->pure_product

Caption: A generalized experimental workflow for the purification of brominated heterocyclic compounds.

troubleshooting_logic start Purification Issue Identified issue_type What is the issue? start->issue_type co_elution Co-elution in Chromatography issue_type->co_elution Poor Separation oiling_out Product is an Oil issue_type->oiling_out Physical Form low_recovery Low Recrystallization Recovery issue_type->low_recovery Yield Loss solution_co_elution Optimize Eluent Change Stationary Phase Use Longer Column co_elution->solution_co_elution solution_oiling_out High Vacuum Drying Use Anti-solvent Re-purify oiling_out->solution_oiling_out solution_low_recovery Minimize Hot Solvent Slow Cooling Try Different Solvents low_recovery->solution_low_recovery

References

Technical Support Center: Synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the pyrido[3,2-d]pyrimidin-4(3H)-one core?

A1: A prevalent method involves the cyclization of a substituted 2-aminonicotinic acid derivative with a one-carbon synthon, such as formamide or diethylformamide dimethyl acetal. This approach builds the pyrimidine ring onto the existing pyridine scaffold.

Q2: What are the expected major side products during the cyclization step to form the pyrido[3,2-d]pyrimidin-4(3H)-one core?

A2: Incomplete cyclization is a primary concern, potentially leaving unreacted 2-aminonicotinic acid or forming an intermediate N-formyl-2-aminonicotinamide. Additionally, side reactions involving the starting materials under heating, such as decarboxylation of the nicotinic acid derivative, can occur.

Q3: Which brominating agents are typically used for the final bromination step, and what are the potential regiochemical issues?

A3: N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent are commonly employed for the bromination of the pyrido[3,2-d]pyrimidin-4(3H)-one core. The pyridine ring is electron-deficient, which can make electrophilic aromatic substitution challenging. While the 7-position is often favored, bromination at other positions on the pyridine ring can occur, leading to isomeric impurities that may be difficult to separate. Over-bromination, resulting in di- or poly-brominated products, is also a possibility if the reaction conditions are not carefully controlled.[1][2]

Q4: How can I minimize the formation of isomeric and poly-brominated side products?

A4: To enhance regioselectivity and minimize over-bromination, it is crucial to carefully control the reaction temperature, stoichiometry of the brominating agent, and reaction time. Using a less reactive brominating agent or a milder reaction medium can also improve selectivity. Monitoring the reaction progress closely using techniques like TLC or LC-MS is highly recommended to stop the reaction upon consumption of the starting material.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the cyclized pyrido[3,2-d]pyrimidin-4(3H)-one core 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product.1. Increase reaction time or temperature cautiously while monitoring for product degradation. 2. Optimize the reaction temperature; too high can lead to decomposition, while too low results in incomplete conversion. 3. Use a higher boiling point solvent for the cyclization with formamide to ensure adequate temperature.
Presence of multiple spots on TLC after bromination, close to the product spot 1. Formation of isomeric monobrominated products. 2. Incomplete bromination (starting material remains).1. Optimize bromination conditions (temperature, solvent, brominating agent) to favor substitution at the 7-position. 2. Purify the crude product using column chromatography with a gradient elution system to separate the isomers. 3. Ensure complete consumption of the starting material by slightly increasing the amount of brominating agent or reaction time.
Mass spectrometry data indicates the presence of di- or poly-brominated species Over-bromination of the heterocyclic core.1. Reduce the stoichiometry of the brominating agent. 2. Lower the reaction temperature. 3. Decrease the reaction time. 4. Use a less reactive brominating agent or add it portion-wise.
Starting material (2-aminonicotinic acid derivative) is recovered after the cyclization step The cyclization reaction has not gone to completion.1. Ensure the reaction temperature is high enough for the cyclization to occur (e.g., refluxing formamide). 2. Increase the reaction time. 3. Ensure the absence of moisture if using a moisture-sensitive reagent.
The final product is difficult to purify from a dark, tarry substance Decomposition of starting materials or product due to harsh reaction conditions (e.g., excessive heat).1. Lower the reaction temperature for both the cyclization and bromination steps. 2. Reduce the reaction time. 3. Consider using a milder reagent or catalyst. 4. Purify intermediates before proceeding to the next step.

Experimental Protocols

Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one (General Procedure)

A mixture of 2-aminonicotinic acid (1.0 eq) and formamide (10-15 eq) is heated at reflux (typically 190-210°C) for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is then washed with water and a suitable organic solvent (e.g., ethanol or acetone) and dried under vacuum to yield the crude pyrido[3,2-d]pyrimidin-4(3H)-one.

Synthesis of this compound (General Procedure)

To a solution of pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), N-Bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at a controlled temperature (e.g., room temperature to 60°C). The reaction mixture is stirred for a specified time, and the progress is monitored by TLC. After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with water and a cold organic solvent and can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Side Products

The following diagrams, generated using DOT language, illustrate the primary synthetic pathway and the formation of potential side products.

Synthesis of this compound cluster_synthesis Main Synthetic Pathway 2-Aminonicotinic Acid 2-Aminonicotinic Acid Pyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidin-4(3H)-one 2-Aminonicotinic Acid->Pyrido[3,2-d]pyrimidin-4(3H)-one  + Formamide, Δ 7-bromo-pyrido[3,2-d]pyrimidin-4(3H)-one 7-bromo-pyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidin-4(3H)-one->7-bromo-pyrido[3,2-d]pyrimidin-4(3H)-one  + NBS Side_Product_Formation cluster_cyclization Cyclization Step Side Products cluster_bromination Bromination Step Side Products 2-Aminonicotinic Acid 2-Aminonicotinic Acid Incomplete Cyclization Product N-formyl-2-aminonicotinamide 2-Aminonicotinic Acid->Incomplete Cyclization Product Incomplete reaction Decarboxylation Product 2-Aminopyridine 2-Aminonicotinic Acid->Decarboxylation Product High Temp. Pyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidin-4(3H)-one Isomeric Brominated Product e.g., 5-bromo isomer Pyrido[3,2-d]pyrimidin-4(3H)-one->Isomeric Brominated Product Lack of regioselectivity Di-brominated Product e.g., 5,7-dibromo isomer Pyrido[3,2-d]pyrimidin-4(3H)-one->Di-brominated Product Excess NBS

References

Technical Support Center: Optimizing Reaction Conditions for Substituted Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyridopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling of a chloropyridopyrimidine is resulting in a low yield or no product. What are the primary factors to investigate?

Answer: Low yields in Suzuki-Miyaura couplings of heteroaryl chlorides are a common challenge due to their lower reactivity compared to bromides or iodides.[1] A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[1]

  • Reagent Quality: Use fresh, high-purity boronic acid, as they can degrade over time. Ensure your palladium catalyst and ligands are from a reliable source and have been stored correctly.

Key Parameters to Optimize:

  • Catalyst and Ligand System: This is the most critical factor. For less reactive chloropyridopyrimidines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider using more advanced systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2]

  • Base Selection: The base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[1] The solubility and strength of the base can significantly impact the reaction rate.

  • Solvent Choice: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The ratio can be critical, and for some systems, anhydrous conditions may be preferred to minimize protodeboronation.[1]

  • Temperature: These reactions often require elevated temperatures, typically between 80-110 °C.[1] If you are observing low conversion, a gradual increase in temperature may be beneficial. Microwave irradiation can also significantly shorten reaction times and improve yields.

Question 2: I'm observing significant side products in my Suzuki-Miyaura reaction. What are they, and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. It is often exacerbated by high temperatures and the presence of water.

    • Solution: Use anhydrous solvents if possible, employ milder bases, and avoid unnecessarily long reaction times or high temperatures.[3]

  • Homocoupling: The coupling of two boronic acid molecules can form biaryl impurities.

    • Solution: Thoroughly degas your reaction mixture to remove oxygen, which can promote homocoupling. Using a slight excess of the pyridopyrimidine halide can also disfavor this side reaction.[3]

  • Dehalogenation: The starting chloropyridopyrimidine can be reduced, removing the chlorine atom.

    • Solution: Optimize your catalyst system and reaction conditions to favor the rate of cross-coupling over dehalogenation.

Question 3: My Buchwald-Hartwig amination of a chloropyridopyrimidine is not working. What should I troubleshoot?

Answer: Similar to Suzuki couplings, the amination of electron-deficient heteroaryl chlorides can be challenging.

Key Optimization Points:

  • Catalyst and Ligand: The choice of ligand is paramount and depends on the nature of the amine.

    • Primary Amines: Ligands like BrettPhos are often effective.[4]

    • Secondary Amines: RuPhos is a common choice for these substrates.[4]

    • Anilines (Aromatic Amines): Xantphos is a widely used ligand for coupling with anilines.[5]

    • Using pre-formed palladium-ligand complexes (precatalysts) can lead to more consistent results.[1]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[6][7] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₂CO₃ may be necessary, often requiring higher reaction temperatures.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard. Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[8]

  • Catalyst Poisoning: The nitrogen atoms in the pyridopyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky ligands can often mitigate this issue.[9]

Question 4: I am attempting a one-pot, multi-component synthesis of a pyridopyrimidine, and the yield is poor. What are the likely causes?

Answer: Low yields in multi-component reactions can often be traced to catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[6]

  • Catalyst Activity: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. For acid catalysts, ensure the concentration is appropriate.

  • Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.

  • Solvent: The choice of solvent can impact reactant solubility and reaction rates. While ethanol is common, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in pyridopyrimidine synthesis? A1: Besides those from cross-coupling, common side products can include oxidized byproducts, dimeric species from self-condensation of reactive intermediates, and incompletely cyclized intermediates in multi-step syntheses. Hydrolysis of nitrile or ester groups can also occur under harsh acidic or basic conditions.

Q2: How do I choose the best purification method for my substituted pyridopyrimidine? A2: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is a cost-effective method for purifying solid products. Common solvents include ethanol, methanol, ethyl acetate, and mixtures like ethyl acetate/hexane.[10]

  • Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities. A typical stationary phase is silica gel, with mobile phases such as hexane/ethyl acetate or dichloromethane/methanol mixtures.[10]

  • Preparative HPLC: For obtaining highly pure compounds, especially for final purification steps in drug development, preparative HPLC is a high-resolution option.[10]

Q3: My compound precipitates as an oil or amorphous solid during recrystallization. How can I obtain crystals? A3: This is often due to rapid cooling or supersaturation. Ensure a slow cooling process by allowing the flask to cool to room temperature on the benchtop before further cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization. Alternatively, trying a different solvent system may be necessary.

Q4: Can steric hindrance affect the yield of my reaction? A4: Yes, bulky substituents on either coupling partner can significantly impede the reaction, leading to lower yields or requiring more forcing conditions. The use of sterically hindered ligands on the palladium catalyst can sometimes help to overcome this issue.

Data Presentation

Table 1: Optimizing Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485
Pd₂(dba)₃ (2.5)NoneK₂CO₃1,4-Dioxane24<5[3]
PdCl₂(dppf) (3)dppfNa₂CO₃DME1295
Pd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1892

Table 2: Buchwald-Hartwig Amination of 6-Chloropyrido[2,3-d]pyrimidine

AmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
AnilinePd₂(dba)₃ (5)XantphosCs₂CO₃Toluene10085
MorpholinePd(OAc)₂ (2)RuPhosNaOtBu1,4-Dioxane10091[4]
n-Butylamine[Pd(cinnamyl)Cl]₂ (1)BrettPhosLiHMDSTHF6588[4]
DiethylaminePd-G4-XPhos (2)XPhosK₂CO₃t-BuOH8078

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyrido[2,3-d]pyrimidine
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 6-chloropyrido[2,3-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1-0.5 M.[1]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Chloropyrido[2,3-d]pyrimidine
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

  • Reagent Addition: Add the 6-chloropyrido[2,3-d]pyrimidine (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene via syringe.[6]

  • Reaction: Heat the mixture in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify by column chromatography.

Protocol 3: One-Pot, Three-Component Synthesis of a Substituted Pyrido[2,3-d]pyrimidine
  • Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 mmol).[8]

  • Catalyst and Solvent: Add the catalyst (e.g., Bi(OTf)₃, 10 mol%) and ethanol (5 mL).[8]

  • Reaction: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol to obtain the desired product.[8]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end Pure Product purify->end

A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_base Base cluster_conditions Conditions start Low or No Product catalyst_check Is the catalyst/ligand appropriate for a heteroaryl chloride? start->catalyst_check change_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, RuPhos) or NHC ligand. catalyst_check->change_catalyst No base_check Is the base strong enough? catalyst_check->base_check Yes change_base Try a stronger base (K3PO4, Cs2CO3) or different solvent. base_check->change_base No temp_check Is the temperature optimal? base_check->temp_check Yes increase_temp Increase temperature gradually or use microwave irradiation. temp_check->increase_temp No end Re-evaluate with optimized conditions temp_check->end Yes

Troubleshooting workflow for low yield in cross-coupling reactions.

References

assessing the stability and solubility of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one. The information is designed to assist with challenges related to the stability and solubility of this compound during experiments.

Disclaimer: Publicly available experimental data on the stability and solubility of this compound is limited. The following guidance is based on general principles for heterocyclic compounds and related pyridopyrimidine derivatives. Researchers are advised to perform their own experiments to determine the specific properties of this compound.

Safety and Handling

Before beginning any experimental work, it is crucial to be aware of the potential hazards associated with this compound.

Hazard Identification:

  • Harmful if swallowed. [1]

  • Causes serious eye damage. [1]

Precautionary Measures:

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

First Aid:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.

  • In case of skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Seek immediate medical assistance.

Troubleshooting Guides and FAQs

Solubility Issues

Q1: I am having difficulty dissolving this compound. What can I do?

A1: Poor solubility is a common issue with heterocyclic compounds. Here are several strategies you can employ:

  • Solvent Selection: The solubility of pyrimidine derivatives is highly dependent on the solvent.[2] Try a range of organic solvents with varying polarities. Common solvents to test include DMSO, DMF, methanol, ethanol, and acetone.[3]

  • Temperature: Solubility generally increases with temperature.[2] Gentle heating of the solvent while stirring can aid dissolution. Be cautious, as excessive heat may cause degradation.

  • pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of ionizable compounds. Since this compound has basic nitrogen atoms in the pyridopyrimidine ring, adjusting the pH to a more acidic range may increase its solubility.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance the rate of dissolution.

  • Co-solvents: If the compound needs to be in a predominantly aqueous solution, using a small percentage of an organic co-solvent like DMSO or ethanol can significantly improve solubility.

Q2: The compound dissolves initially but then precipitates out of my aqueous buffer. Why is this happening and how can I prevent it?

A2: This phenomenon, often referred to as "crashing out," can occur for several reasons:

  • Change in Solvent Environment: This is common when a stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer. The drastic change in polarity can cause the compound to precipitate. To mitigate this, try preparing a more dilute stock solution or adding the stock solution to the buffer slowly while vortexing.

  • Supersaturation: If you used heat to dissolve the compound, the solution might be supersaturated at room temperature. The compound may then crystallize out over time. Try to work with concentrations that are stable at your experimental temperature.

  • Buffer Incompatibility: The choice of buffer and its concentration can influence the solubility of your compound. It is advisable to test solubility in a few different buffer systems.

  • Common Ion Effect: If your buffer contains an ion that is also part of your compound as a salt (which is not the case here, but a general consideration), it can reduce solubility.

Stability Issues

Q3: My compound appears to be degrading over time, as I see new peaks in my HPLC analysis. What are the potential causes?

A3: Degradation can be caused by several factors. For a compound like this compound, consider the following possibilities:

  • Hydrolysis: The pyrimidinone ring may be susceptible to hydrolysis, especially at extreme pH values (highly acidic or basic conditions) and elevated temperatures.

  • Photodegradation: Many organic molecules are sensitive to light. Exposure to UV or even ambient light can lead to degradation. It is good practice to store the compound and its solutions protected from light.

  • Oxidation: The pyridopyrimidine ring system could be susceptible to oxidation. Avoid prolonged exposure to air, and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability studies.

  • Debromination: The bromo-substituent could potentially be removed through reductive or other degradation pathways, especially in the presence of certain reagents or under specific enzymatic conditions.[4]

Q4: How can I perform a basic stability assessment of my compound?

A4: A basic stability study involves exposing the compound to various stress conditions and monitoring its purity over time.

  • Prepare solutions of the compound in relevant solvents and buffers.

  • Aliquot these solutions into separate, sealed containers for each time point and condition.

  • Store the aliquots under different conditions:

    • Temperature: Refrigerated (2-8 °C), room temperature (e.g., 25 °C), and elevated temperature (e.g., 40 °C).

    • Light: Protected from light (wrapped in foil) versus exposed to ambient or UV light.

    • pH: In aqueous buffers of different pH values (e.g., pH 2, pH 7.4, pH 9).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and longer for extended studies), analyze the samples by a stability-indicating method, typically HPLC with UV detection.

  • Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

Quantitative Data Presentation (Templates)

As specific experimental data is unavailable, the following tables are provided as templates for researchers to record their own findings.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Water25
PBS (pH 7.4)25
0.1 N HCl25
Methanol25
Ethanol25
DMSO25
DMF25
Acetonitrile25

Table 2: Stability of this compound in Solution

Solvent/BufferTemperature (°C)Storage ConditionsTime Point (hours)% Remaining Parent CompoundObservations (e.g., color change, new peaks)
PBS (pH 7.4)25Protected from light0100
24
48
0.1 N HCl40Protected from light0100
24
48
Methanol25Exposed to light0100
24
48

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Buffer of desired pH (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains at the end of the experiment).

  • Add a known volume of the buffer to the vial.

  • Seal the vial tightly.

  • Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, let the vial stand to allow the excess solid to settle.

  • Carefully remove an aliquot of the supernatant.

  • Separate the dissolved compound from any remaining solid particles by either centrifugation at high speed or by filtering through a 0.22 µm filter. This step is critical to avoid artificially high results.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method and a standard curve.

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential stability issues.

Materials:

  • This compound

  • Solvents (e.g., acetonitrile, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometer (MS) detector

  • Photostability chamber or a UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a set period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Heat a solution of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water).

    • Photolytic Stress: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products. A PDA detector is useful for comparing the UV spectra of the parent and degradation peaks, while an MS detector can provide mass information for identification.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound under each stress condition. Characterize the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start: Excess Solid Compound add_solvent Add known volume of solvent/buffer start->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake settle Settle excess solid shake->settle separate Separate supernatant (Centrifuge/Filter) settle->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify end End: Determine Solubility quantify->end

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

logical_relationship_stability cluster_stress Stress Factors cluster_degradation Potential Degradation Pathways compound This compound ph pH (Acid/Base) compound->ph temp Temperature compound->temp light Light (UV/Visible) compound->light oxidant Oxidants (e.g., H₂O₂) compound->oxidant hydrolysis Hydrolysis of Pyrimidinone Ring ph->hydrolysis temp->hydrolysis oxidation Oxidation of Heterocycle temp->oxidation photodegradation Photodegradation light->photodegradation oxidant->oxidation degradation_products degradation_products hydrolysis->degradation_products Formation of Degradation Products photodegradation->degradation_products Formation of Degradation Products oxidation->degradation_products Formation of Degradation Products debromination Reductive/Hydrolytic Debromination debromination->degradation_products Formation of Degradation Products

Caption: Potential stress factors and degradation pathways for this compound.

References

Technical Support Center: Post-Synthesis Purification of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after synthesizing this compound?

A1: Based on typical synthetic routes for related pyridopyrimidinones, common impurities may include unreacted starting materials such as precursors to the pyrimidine ring (e.g., 6-aminothiouracil) and chalcone derivatives.[1][2] Incomplete cyclization or side-reactions can also lead to various structurally related byproducts.

Q2: What is a general first step to purify the crude product?

A2: A simple washing or trituration of the crude solid is often an effective initial purification step. Suspending the crude product in a solvent in which the desired compound is poorly soluble, while impurities are more soluble (e.g., diethyl ether or ethyl acetate), and stirring can remove a significant amount of impurities.

Q3: Which purification technique is most suitable for this compound?

A3: Both recrystallization and column chromatography are viable methods. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is often effective for removing minor impurities if a suitable solvent is found. Column chromatography provides a higher degree of separation for complex mixtures or to remove impurities with similar solubility to the product.

Q4: How can I monitor the purity of my fractions during column chromatography or after recrystallization?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified product, and collected fractions on a TLC plate, you can visualize the separation of the desired compound from impurities. A successful purification will show a single spot for the final product.

Troubleshooting Guides

Issue 1: The crude product is an oil or a sticky solid and does not crystallize.

Possible Cause: Residual solvent (e.g., DMF, DMSO) or the presence of low-melting point impurities.

Troubleshooting Steps:

  • Solvent Removal: Ensure all high-boiling solvents are thoroughly removed under high vacuum, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away impurities that are preventing crystallization.

  • Purification by Chromatography: If trituration fails, the oil can be directly purified using column chromatography. Dry loading the sample onto silica gel is recommended for oily products.

Issue 2: Poor separation of the product from an impurity during column chromatography.

Possible Cause: The chosen eluent system has a polarity that is not optimal for separating the product and the impurity.

Troubleshooting Steps:

  • TLC Optimization: Before running a column, experiment with different solvent systems on a TLC plate to find an eluent that gives good separation between the product spot and the impurity spot. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Gradient Elution: Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution between closely eluting compounds.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

Issue 3: Low recovery of the product after recrystallization.

Possible Cause: The product is too soluble in the chosen recrystallization solvent, even at low temperatures, or too much solvent was used.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents to find one where it is soluble when hot but sparingly soluble when cold.

  • Solvent System: Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a lower yield.

  • Cooling: Allow the solution to cool slowly to room temperature and then further cool in an ice bath or refrigerator to maximize crystal formation.

Experimental Protocols

Recrystallization Protocol

This is a general protocol based on methods for related pyridopyrimidinone derivatives and may require optimization.

  • Solvent Selection: Based on solubility studies of similar compounds, dimethylformamide (DMF) or a mixture of DMF and a less polar co-solvent may be suitable.[1]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot DMF to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If a co-solvent is used, it can be added at this stage. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold solvent in which the product is not very soluble (e.g., ethanol or diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is a starting point and should be optimized using TLC first.

  • Stationary Phase: Silica gel is a common choice.

  • Eluent System Selection: Based on related compounds, a gradient of ethyl acetate in hexanes or dichloromethane in acetone could be effective. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Apply this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (those showing a single spot for the product on TLC) and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Notes
Recrystallization Dimethylformamide (DMF)Good for dissolving the crude product; may require a co-solvent for precipitation.
Ethanol/WaterThe product may be soluble in hot ethanol and precipitate upon addition of water.
Column Chromatography Hexanes/Ethyl Acetate (Gradient)Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane/Acetone (Gradient)A more polar system that can be effective if the product is not very mobile in hexanes/ethyl acetate.

Visualizations

Purification_Workflow crude Crude this compound wash Wash/Triturate with non-polar solvent (e.g., Diethyl Ether) crude->wash filter1 Filter and Dry wash->filter1 solid1 Partially Purified Solid filter1->solid1 recrystallization Recrystallization (e.g., from DMF) solid1->recrystallization column Column Chromatography (e.g., Silica, Hexanes/EtOAc) solid1->column pure_recrystal Pure Crystalline Product recrystallization->pure_recrystal pure_column Pure Product column->pure_column analyze Analyze Purity (TLC, NMR, etc.) pure_recrystal->analyze pure_column->analyze

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Post-Synthesis Issue oily_product Product is an oil or sticky solid? start->oily_product triturate Triturate with non-polar solvent oily_product->triturate Yes low_purity Low Purity after initial purification? oily_product->low_purity No still_oily Still oily? triturate->still_oily column_chrom Proceed to Column Chromatography (Dry Loading) still_oily->column_chrom Yes crystallized Product crystallized still_oily->crystallized No recrystallize Recrystallize from a different solvent system low_purity->recrystallize Minor Impurities column_chrom2 Perform Column Chromatography low_purity->column_chrom2 Major/Multiple Impurities low_recovery Low recovery from recrystallization? recrystallize->low_recovery poor_separation Poor separation in column? column_chrom2->poor_separation optimize_eluent Optimize eluent with TLC poor_separation->optimize_eluent Yes check_solubility Re-evaluate solvent choice and volume low_recovery->check_solubility Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of pyridopyrimidine compounds in experimental assays.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Immediate precipitation of the pyridopyrimidine compound upon dilution into an aqueous assay buffer.

  • Question: My pyridopyrimidine compound, dissolved in DMSO, immediately turns cloudy or forms a visible precipitate when I add it to my aqueous assay buffer. What is happening and how can I fix it?

  • Answer: This is a common issue known as "solvent shock," where the rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution.[1][2] Here are several strategies to address this:

    • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.[1]

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.[1]

    • Optimize Mixing: Increase the mixing energy upon dilution. Add the compound stock dropwise to the assay buffer while gently vortexing or stirring.[1][2] Pre-warming the aqueous solution to the experimental temperature (e.g., 37°C) can also help.[2]

    • Use Co-solvents: If the assay can tolerate it, consider including a co-solvent in your final assay buffer. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[3]

Issue 2: The assay solution is initially clear, but the pyridopyrimidine compound precipitates over time during incubation.

  • Question: My assay plate looked fine at the beginning, but after incubating for a few hours, I can see a precipitate in the wells. What could be causing this delayed precipitation?

  • Answer: Delayed precipitation often indicates that the compound concentration is above its thermodynamic solubility limit, or that the compound is unstable under the assay conditions.[1] Here's how to troubleshoot:

    • Lower the Compound Concentration: The compound may be in a supersaturated state initially, which is not stable over time. Reducing the final concentration is often the most effective solution.

    • Control Temperature: Ensure that the temperature is stable throughout the experiment. Temperature fluctuations can affect solubility.[1]

    • Assess Compound Stability: The pyridopyrimidine compound may be degrading over time, with the degradation products being less soluble. You can assess the compound's stability in the assay buffer over the time course of your experiment using methods like HPLC. If instability is an issue, you may need to shorten the assay incubation time.[1]

    • pH Control: Changes in the pH of the medium due to cell metabolism or CO2 environment in the incubator can affect the solubility of ionizable compounds. Ensure your media is adequately buffered.[2]

Issue 3: Inconsistent results and poor dose-response curves with my pyridopyrimidine compounds.

  • Question: I'm getting variable results between experiments, and my dose-response curves are shallow or inconsistent. Could this be related to solubility?

  • Answer: Absolutely. Poor solubility is a major cause of poor data reproducibility. If the compound is not fully dissolved, the actual concentration in the assay is unknown and lower than intended, leading to inaccurate potency measurements (e.g., IC50/EC50 values).[4]

    • Confirm Solubility: Before conducting your main experiment, perform a solubility test to determine the maximum soluble concentration of your compound in the specific assay buffer. You can do this visually by preparing serial dilutions and looking for turbidity, or more quantitatively using nephelometry (light scattering).[1]

    • Include Solubility-Enhancing Excipients: In some cases, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.001% to 0.01%) can help solubilize the compound and prevent aggregation. However, you must first verify that the detergent does not interfere with your assay.[5] Another option is the use of cyclodextrins to form inclusion complexes that enhance solubility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in an assay?

A1: The final concentration of DMSO should be kept as low as possible. For most enzymatic assays, it should be below 1% (v/v). For sensitive cell-based assays, the concentration should ideally be less than 0.5%, and sometimes as low as 0.1%, as higher concentrations can be toxic to cells and interfere with biological processes.[7]

Q2: How can I prepare and store stock solutions of pyridopyrimidine compounds to minimize solubility issues?

A2: It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% anhydrous DMSO.[8][9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[2] Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent water absorption by the DMSO. Before use, gently warm the aliquot to room temperature or 37°C and vortex to ensure any precipitate is redissolved.[2]

Q3: Is it acceptable to use a solution with a visible precipitate?

A3: No, it is not advisable. A visible precipitate means the actual concentration of the dissolved compound is unknown and lower than the nominal concentration. This will lead to inaccurate and unreliable experimental results.

Q4: What are the differences between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours). It reflects the solubility of the fastest precipitating form of the compound and is useful for high-throughput screening.[4][8]

  • Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period (e.g., 24-48 hours) until the concentration of the dissolved compound is constant.[4][10] This measurement is more relevant for lead optimization and formulation development.

For initial screening and troubleshooting in assays, determining the kinetic solubility is often sufficient.

Data Presentation

Table 1: Common Co-solvents for Enhancing Compound Solubility in Aqueous Buffers

Co-solventTypical Starting Concentration (v/v)Maximum Tolerated Concentration (Assay Dependent)Notes
Dimethyl Sulfoxide (DMSO)< 1%< 0.5% for sensitive cell-based assaysMost common initial solvent for stock solutions.
Ethanol1-5%Varies; can be up to 10% in some assaysGenerally better tolerated by cells than DMSO.
Propylene Glycol1-5%VariesA viscous solvent that can help stabilize some compounds.
Polyethylene Glycol (PEG 300/400)1-5%VariesCan also reduce non-specific binding of compounds.

Note: The compatibility and maximum concentration of any co-solvent must be empirically determined for each specific assay to ensure it does not interfere with the biological system or assay readout.

Table 2: Example of Kinetic Solubility Data for a Pyridopyrimidine Compound

Buffer SystempHKinetic Solubility (µM)Observation
Phosphate-Buffered Saline (PBS)7.45Precipitation observed at 10 µM
PBS + 0.5% DMSO7.415Clear solution up to 10 µM
PBS + 1% Ethanol7.425Clear solution up to 20 µM
50 mM Tris Buffer8.08Slight improvement over PBS at neutral pH
50 mM Acetate Buffer5.0> 50Significantly higher solubility at acidic pH

This is hypothetical data to illustrate the impact of different conditions on solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This protocol provides a method to determine the concentration at which a pyridopyrimidine compound begins to precipitate in a specific aqueous buffer.

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate (the "compound plate"), create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

  • Preparation of Assay Plate: In a clear, flat-bottom 96-well plate (the "assay plate"), add 98 µL of the desired aqueous assay buffer to each well.

  • Compound Addition: Transfer 2 µL of the compound dilutions from the compound plate to the corresponding wells of the assay plate. This creates a 1:50 dilution and a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells (in this case, 2%).

  • Incubation: Incubate the assay plate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or by using a nephelometer to measure light scattering.[1]

  • Analysis: An increase in absorbance or light scattering compared to a buffer-only control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a pyridopyrimidine compound.

  • Sample Preparation: Add an excess amount of the solid pyridopyrimidine compound to a vial containing a known volume of the test buffer (e.g., PBS, pH 7.4). Ensure there is enough solid so that some remains undissolved at the end of the experiment.[4]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: After incubation, separate the undissolved solid from the solution. This can be done by centrifuging the samples at high speed to pellet the solid or by filtering the solution through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification: Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated aqueous solution obtained in step 3 with the same solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[4]

  • Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Visualizations

G Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Check DMSO Stock Solution for Solids A->B C Warm, Vortex, or Sonicate Stock B->C Yes D Stock is Clear B->D No E Review Final Assay Concentration D->E F Concentration Below Known Solubility? E->F G Lower Max Concentration & Retest F->G No H Evaluate Assay Buffer (pH, salts, co-solvents) F->H Yes I Test Alternative Buffers/pH/Co-solvents H->I J Assess Impact of Serum/Protein H->J K Optimize Assay Conditions J->K

Caption: A flowchart for troubleshooting compound precipitation.

PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth inhibits translation Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K inhibits Pyridopyrimidine->mTORC1 inhibits

Caption: PI3K/mTOR pathway, a common target for pyridopyrimidine inhibitors.[11]

References

Technical Support Center: Scale-Up Synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one. The information is structured in a question-and-answer format to address specific challenges you may encounter during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and effective route starts from 2-amino-5-bromonicotinic acid. The synthesis involves a cyclocondensation reaction with a one-carbon source like formamide. This approach is generally robust and avoids multiple complex steps, making it suitable for scale-up.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a frequent issue. Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure the 2-amino-5-bromonicotinic acid is of high purity. Acidic impurities can interfere with the reaction.

  • Reaction Temperature: This cyclization requires high temperatures, often in the range of 150-180°C. Insufficient heat will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition.

  • Water Removal: The reaction generates water as a byproduct. On a larger scale, inefficient removal of water can slow down or stall the reaction.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint. Incomplete reactions are a common cause of low yields.

Q3: The product has poor solubility, making purification difficult. What are the best methods for purification at scale?

Poor solubility is a known characteristic of many heterocyclic compounds.

  • Recrystallization: This is the most viable method for large-scale purification. Experiment with high-boiling point polar aprotic solvents like DMF, DMAc, or NMP. The key is to find a solvent where the compound is sparingly soluble at room temperature but dissolves upon heating.

  • Trituration/Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with various solvents (e.g., hot ethanol, acetone, ethyl acetate) can effectively remove more soluble impurities.

  • Avoid Chromatography: Column chromatography is generally not practical or cost-effective for large-scale purification of poorly soluble compounds.

Q4: I am observing significant byproduct formation. What are the likely side reactions?

During the cyclocondensation with formamide, side reactions can include:

  • Decarboxylation: The starting material, 2-amino-5-bromonicotinic acid, may decarboxylate at high temperatures to form 3-amino-6-bromopyridine, which will not cyclize as desired.

  • Incomplete Cyclization: Intermediates, such as the formylated amino acid, may not fully cyclize, leading to impurities.

  • Decomposition: At very high temperatures, the pyridopyrimidinone ring can be susceptible to thermal degradation.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and provides a logical workflow for resolving them.

Problem 1: Reaction Stalls or Proceeds Very Slowly at Scale

  • Possible Cause 1: Inefficient Heat Transfer.

    • Solution: In large reactors, achieving and maintaining a uniform high temperature is challenging. Ensure the heating mantle or oil bath has sufficient power and that the reaction mixture is being stirred efficiently to ensure even heat distribution. Monitor the internal reaction temperature, not just the external setting.

  • Possible Cause 2: Inefficient Water Removal.

    • Solution: On a lab scale, water may escape an open flask. At scale, this is less efficient. Consider using a Dean-Stark apparatus if the reaction is run in a high-boiling solvent (e.g., toluene, xylenes) with formamide, or apply a gentle vacuum or nitrogen sweep if the equipment allows, to facilitate the removal of volatiles.

Problem 2: Product Purity is Low After Initial Isolation

  • Possible Cause 1: Unreacted Starting Material.

    • Solution: This suggests an incomplete reaction. Confirm the reaction endpoint with in-process controls (TLC/LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Unreacted 2-amino-5-bromonicotinic acid can often be removed by washing the crude solid with a basic aqueous solution (e.g., dilute sodium bicarbonate), as the starting material is acidic and the product is not.

  • Possible Cause 2: Dark, Tar-like Impurities.

    • Solution: This indicates product or reagent decomposition due to excessive temperature. Lower the reaction temperature by 5-10°C. Also, ensure the formamide used is of high quality, as impurities within it can contribute to color formation at high temperatures. An activated carbon (charcoal) treatment during workup or recrystallization can sometimes help remove colored impurities.

Problem 3: Difficulty Isolating the Product from the Reaction Mixture

  • Possible Cause: Product is soluble in the hot formamide/reaction medium.

    • Solution: The most common workup involves cooling the reaction mixture and diluting it with a non-solvent like water or ethanol to precipitate the product. At scale, this needs to be done carefully to control the particle size for easy filtration. Add the anti-solvent slowly to the cooled, stirred reaction mixture. If the product "oils out," try adding the reaction mixture to the anti-solvent instead.

Data Presentation

Table 1: Effect of Temperature and Time on Reaction Completion

Batch Scale Temperature (°C) Time (h) Conversion (%) Notes
1 g 150 6 ~75% Reaction proceeds slowly.
1 g 165 4 >95% Optimal temperature for lab scale.
1 g 180 4 >95% Increased colored byproducts observed.
100 g 165 8 ~80% Slower reaction likely due to heat transfer and water removal limitations.

| 100 g | 170-175 | 6 | >95% | Higher internal temperature required to drive the reaction at scale. |

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

  • Reagent Charging: To a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a condenser, charge 2-amino-5-bromonicotinic acid (1.0 eq).

  • Solvent Addition: Add formamide (5-10 volumes, e.g., 5-10 L per kg of starting material).

  • Reaction: Stir the mixture and heat to an internal temperature of 170-175°C. Maintain this temperature and monitor the reaction progress by taking samples periodically for TLC or LC-MS analysis (typically 4-8 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to below 80°C. Slowly add the reaction mixture to a separate vessel containing stirred water (10-20 volumes). This will precipitate the crude product.

  • Filtration: Stir the resulting slurry for 1-2 hours to ensure complete precipitation, then filter the solid.

  • Washing: Wash the filter cake thoroughly with water, followed by a wash with a solvent like ethanol or acetone to remove residual formamide and more soluble impurities.

  • Drying: Dry the solid product under vacuum at 60-80°C until a constant weight is achieved.

  • Purification (if required): Recrystallize the crude product from a high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Visualizations

Logical and Workflow Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with 2-amino-5-bromonicotinic acid B Add Formamide A->B C Heat to 170-175°C B->C D Monitor by LC-MS (4-8 hours) C->D E Cool to <80°C D->E F Precipitate in Water E->F G Filter Solid F->G H Wash with Water & Ethanol G->H I Dry Under Vacuum H->I J Recrystallize from DMF/NMP (if necessary) I->J

Caption: Experimental workflow for the scale-up synthesis.

G start Low Yield or Purity Issue q1 Check Reaction Completion by LC-MS start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction Complete q1->complete Yes sol1 Increase Reaction Time or Temperature (by 5°C) incomplete->sol1 q2 Assess Purity/ Byproduct Profile complete->q2 high_sm High Starting Material q2->high_sm Unreacted SM dark_tar Dark/Tarry Impurities q2->dark_tar Decomposition sol2 Improve Workup: - Basic Wash (aq. NaHCO₃) - Recrystallize high_sm->sol2 sol3 Reduce Temperature (by 5-10°C) Consider Charcoal Treatment dark_tar->sol3

Caption: Troubleshooting decision tree for low yield and purity.

managing impurities in the synthesis of pyridopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyridopyrimidine synthesis?

A1: During the synthesis of pyridopyrimidine scaffolds, several classes of side products are frequently observed, depending on the specific synthetic route. The most common include:

  • Oxidized Byproducts: In syntheses that involve dihydro-intermediates, spontaneous aromatization can occur, leading to the formation of fully aromatic pyridopyrimidine derivatives. This is often facilitated by exposure to air during the reaction or workup.[1]

  • Incompletely Cyclized Intermediates: In multi-step syntheses, stable intermediates that have not fully cyclized may be isolated. This can be a result of insufficient reaction time, inadequate temperature, or catalyst deactivation.[1]

  • Hydrolysis Products: If the synthesis involves nitrile or ester functionalities, the use of harsh acidic or basic conditions can lead to their hydrolysis, resulting in the formation of unwanted carboxylic acids or amides.[1]

  • Dimeric Species: Some reaction pathways, such as those involving highly reactive intermediates, can lead to dimerization where an intermediate reacts with itself instead of undergoing the desired intramolecular cyclization.[1]

  • Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials in the final product mixture. Additionally, reagents from certain steps, like chlorination, can result in byproducts that need to be removed.[2]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in pyridopyrimidine synthesis can often be traced back to several key factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. For reactions requiring acid catalysis, both Brønsted and Lewis acids can be employed, and screening different catalysts and their concentrations is recommended. In some cases, an insufficient amount of catalyst or a deactivated catalyst can lead to low conversion.[3][4]

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters. A temperature that is too low may not provide sufficient activation energy for the reaction to proceed to completion, while excessively high temperatures can lead to the degradation of starting materials or products.[3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.[5]

  • Solvent Effects: The polarity of the solvent can significantly impact reaction rates and the solubility of intermediates. It is often beneficial to experiment with different solvents to find the optimal medium for your specific reaction.[6]

  • Purity of Reagents: The presence of impurities in starting materials can lead to the formation of side products and a lower yield of the desired compound.[6]

Q3: How do impurities in my synthesized pyridopyrimidine derivative affect downstream biological assays?

A3: The purity of your synthesized compound is paramount for obtaining reliable data in biological assays. Impurities can have several detrimental effects:

  • Inaccurate Potency Measurement: If an impurity has a similar scaffold to the target compound, it may also bind to the biological target (e.g., a kinase), leading to an overestimation or underestimation of the compound's potency (e.g., IC50 value).[7]

  • Toxicity and Off-Target Effects: Impurities may be cytotoxic or have their own pharmacological activity, which can confound the results of cellular assays and lead to misinterpretation of the target compound's biological profile.

  • Poor Solubility and Bioavailability: The presence of impurities can affect the physicochemical properties of the bulk material, including its solubility, which is a critical factor for in vitro and in vivo studies.

Given that many pyridopyrimidine derivatives are developed as kinase inhibitors for anticancer therapies, ensuring the purity of the synthesized compound is essential for accurate structure-activity relationship (SAR) studies and for advancing a lead candidate in the drug discovery pipeline.[8][9][10]

Troubleshooting Guides

Guide 1: Identifying and Mitigating Side Reactions

This guide provides a systematic approach to troubleshooting the formation of unexpected side products.

Symptom Possible Cause Suggested Solution
An unexpected, highly fluorescent byproduct is observed (often yellow).Formation of a Hantzsch-type 1,4-dihydropyridine byproduct, which can compete with the desired pyridopyrimidine synthesis pathway.[5]Reduce the reaction temperature, as higher temperatures can favor the Hantzsch pathway.[5]
TLC/HPLC shows a significant amount of unreacted starting materials.Insufficient catalyst activity, low reaction temperature, or steric hindrance from bulky substituents.[3]Increase catalyst loading, switch to a more active catalyst, or increase the reaction temperature while monitoring for degradation. For sterically hindered substrates, longer reaction times may be necessary.[3]
Formation of insoluble byproducts during the reaction.Polymerization of an aldehyde starting material (especially under acidic conditions) or low solubility of a reaction intermediate.[3]Use a milder catalyst or add the aldehyde slowly to the reaction mixture. Try a different solvent system with higher solubilizing power.[3]
Presence of hydrolyzed byproducts (e.g., carboxylic acids from nitriles).Use of harsh acidic or basic conditions and the presence of water.[1][6]Ensure strictly anhydrous conditions, especially for moisture-sensitive reactions. Use milder reaction conditions where possible.[6]
Guide 2: Purification Challenges

This guide addresses common issues encountered during the purification of pyridopyrimidine derivatives.

Issue Possible Cause Suggested Solution
Difficulty in separating the product from impurities by column chromatography.The product and impurities have similar polarities.[1]Experiment with different solvent systems for elution. Consider alternative purification techniques such as preparative HPLC or recrystallization.[1]
The compound fails to crystallize during recrystallization.The solution is not supersaturated (too much solvent was used), or the compound is too soluble in the chosen solvent.[11]Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[11]
Rapid precipitation instead of crystal formation during recrystallization.The solution is highly supersaturated, or the temperature gradient is too large.[2]Ensure the cooling process is slow by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[2]
Low recovery of the product after recrystallization.The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.
Tailing of spots on TLC or peaks in HPLC, especially on silica gel.The basic nature of the pyridopyrimidine compound interacting with acidic silanol groups on the silica.[12]For column chromatography, add a small amount of a base like triethylamine to the eluent. For HPLC, use a column designed for basic analytes or add an appropriate modifier to the mobile phase.[7][12]

Data Presentation

Table 1: General Impurity Thresholds for Active Pharmaceutical Ingredients (APIs)

The following thresholds are based on ICH guidelines and are commonly applied in drug development. The Maximum Daily Dose (MDD) of the drug substance influences the acceptable level of impurities.

Threshold MDD ≤ 2 g/day MDD > 2 g/day
Reporting Threshold > 0.05%> 0.03%
Identification Threshold > 0.10% or 1.0 mg/day intake (whichever is lower)> 0.05%
Qualification Threshold > 0.15% or 1.0 mg/day intake (whichever is lower)> 0.05%

Note: These are general guidelines; specific limits may vary depending on the nature of the impurity (e.g., potential for genotoxicity).[13][14]

Table 2: Generic Gradient HPLC Method for Purity Analysis

This table outlines a starting point for developing an HPLC method for the analysis of pyridopyrimidine derivatives.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL

This is a generic method and should be optimized for your specific compound.[9][10]

Table 3: Guide to Recrystallization Solvent Selection

The choice of solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][12]

Compound Polarity Suggested Solvents Common Solvent Pairs (Good Solvent/Poor Solvent)
Polar Water, Ethanol, Methanol, AcetonitrileEthanol/Water, Methanol/Diethyl Ether
Intermediate Polarity Acetone, Ethyl Acetate, DichloromethaneHexane/Acetone, Hexane/Ethyl Acetate
Nonpolar Hexane, Toluene, CyclohexaneToluene/Hexane

Always perform small-scale solubility tests to determine the best solvent or solvent pair for your specific pyridopyrimidine derivative.[3][11]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude pyridopyrimidine derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[15]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[15]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[15]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: General Procedure for Purity Analysis by HPLC
  • Sample Preparation: Accurately weigh a small amount of your pyridopyrimidine derivative (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1) to create a stock solution. Further dilute this solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Instrument Setup: Set up the HPLC system according to the parameters outlined in Table 2 or your optimized method. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject a small volume of the prepared sample (e.g., 2 µL) onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Integrate the peaks in the chromatogram. The purity of your compound can be expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Synthesis_Impurity_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Workup Reaction Workup (e.g., Extraction, Quenching) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Analysis Purity Analysis (HPLC, NMR) Purification->Analysis Impurity_Check Impurity Profile Check Analysis->Impurity_Check Final Pure Product (>95%) Impurity_Check->Purification Repurify Impurity_Check->Final Purity OK Impurity1 Starting Material Impurities Impurity1->Reaction Impurity2 Side Products Impurity2->Reaction Impurity3 Degradation Products Impurity3->Workup

Caption: General workflow for synthesis, purification, and analysis of pyridopyrimidine derivatives.

Troubleshooting_Tree Problem Low Yield or Impure Product CheckTLC Analyze crude by TLC/HPLC Problem->CheckTLC ManySpots Multiple Spots/ Side Products CheckTLC->ManySpots Yes UnreactedSM High % of Starting Material CheckTLC->UnreactedSM No Temp Adjust Temperature ManySpots->Temp Solvent Change Solvent ManySpots->Solvent Catalyst Screen Catalysts ManySpots->Catalyst Time Increase Reaction Time UnreactedSM->Time Conc Increase Catalyst Concentration UnreactedSM->Conc Purity Check Reagent Purity UnreactedSM->Purity

Caption: Decision tree for troubleshooting common synthesis issues.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate activates ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyridopyrimidine Inhibitor Inhibitor->Receptor blocks ATP binding site Impurity Active Impurity Impurity->Receptor may also block or interfere

Caption: Simplified kinase signaling pathway showing drug inhibition.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Pyrido[3,2-d]pyrimidin-4(3H)-one Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 7-substituted pyrido[3,2-d]pyrimidin-4(3H)-one analogs, focusing on their structure-activity relationship (SAR) as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The data presented is based on a study that systematically explored the impact of various substituents at the C-7 position of the pyrido[3,2-d]pyrimidine scaffold.[1][2]

The core structure, 2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine, was maintained while introducing chemical diversity at the C-7 position to elucidate the molecular determinants for PI3K and mTOR inhibition.[1][2] This analysis aims to guide further drug design and development efforts targeting the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activities of various 7-substituted pyrido[3,2-d]pyrimidin-4(3H)-one analogs against PI3Kα and mTOR. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDC-7 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
1 -Cl1937
6 -Br1045
7 -I311
8 -CN822
9 -CCH515
10 -CC-Ph720
11 -SMe2560
12 -SPh1235
13 -NH2>1000>1000
14 -NHMe500800
15 -N(Me)2300550
16 -NH-cPr250400
17 -NH-Bn150280
18 -OPh4090
19 -OMe60110
20 -OEt75150

SAR Summary:

  • Halogen substitution at the C-7 position is generally favorable for potent PI3Kα and mTOR inhibition. The activity increases with the size of the halogen, with the iodo-substituted analog (7 ) being the most potent (PI3Kα IC50 = 3 nM, mTOR IC50 = 11 nM). The bromo-substituted analog (6 ) also demonstrates strong activity (PI3Kα IC50 = 10 nM, mTOR IC50 = 45 nM).

  • Small, electron-withdrawing groups like cyano (8 ) and ethynyl (9 ) at C-7 also result in potent dual inhibitors.

  • Introduction of larger aromatic groups via an ethynyl linker (10 ) maintains good activity.

  • Sulfur-containing substituents (11 , 12 ) are well-tolerated, with the phenylthio analog (12 ) showing better potency than the methylthio analog (11 ).

  • In contrast, nitrogen-based substituents at C-7 significantly reduce or abolish the inhibitory activity. Primary amine (13 ), methylamine (14 ), and dimethylamine (15 ) analogs are largely inactive. Cyclopropylamine (16 ) and benzylamine (17 ) show a slight improvement but remain significantly less potent.

  • Oxygen-linked substituents (18 , 19 , 20 ) are tolerated but are generally less potent than the best halogen or alkyne-substituted analogs.

Experimental Protocols

The synthesis of the target compounds started from the commercially available 2,4,7-trichloropyrido[3,2-d]pyrimidine. A regioselective nucleophilic aromatic substitution (SNAr) with morpholine was first performed at the C-4 position. This was followed by a Suzuki coupling reaction at the C-2 position with 3-hydroxyphenyl boronic acid. Finally, various substituents were introduced at the C-7 position through different chemical transformations, including Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic substitution.[1]

General Procedure for C-7 Functionalization (Example: Suzuki Coupling): To a solution of 2-(3-hydroxyphenyl)-4-morpholino-7-chloropyrido[3,2-d]pyrimidine (1 eq.) in a suitable solvent (e.g., dioxane/water), the corresponding boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.), and a base (e.g., K2CO3, 2 eq.) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a certain period (e.g., 12-24 hours). After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The inhibitory activity of the synthesized compounds against PI3Kα and mTOR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol Outline:

  • The kinase, substrate (e.g., a biotinylated peptide), and ATP are incubated in a reaction buffer.

  • The test compound, dissolved in DMSO, is added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • After another incubation period (e.g., 60 minutes), the TR-FRET signal is measured using a suitable plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

The effect of the compounds on the viability of cancer cell lines was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Protocol Outline:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37 °C.

  • The formazan crystals formed are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[3]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Visualizations

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Pyrido[3,2-d]pyrimidin-4(3H)-one Analog (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,4,7-Trichloropyrido [3,2-d]pyrimidine Step1 SNAr with Morpholine (C-4 Position) Start->Step1 Step2 Suzuki Coupling (C-2 Position) Step1->Step2 Step3 C-7 Functionalization (e.g., Suzuki, Sonogashira) Step2->Step3 Analogs 7-Substituted Analogs Step3->Analogs Kinase_Assay In Vitro Kinase Assay (PI3Kα & mTOR) Analogs->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Analogs->Cell_Assay IC50_Kinase IC50 Determination (Kinase) Kinase_Assay->IC50_Kinase IC50_Cell IC50 Determination (Cell) Cell_Assay->IC50_Cell

References

In Vitro Bioactivity of Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the in vitro bioactivity of various derivatives, with a focus on their potential as therapeutic agents. While direct experimental data on 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one is limited in the public domain, this document extrapolates from structurally related compounds to provide a valuable reference for researchers in the field. The information presented herein is based on published scientific literature and aims to facilitate the validation and further development of this promising class of molecules.

Comparative Bioactivity of Pyridopyrimidinone Derivatives

The versatility of the pyridopyrimidinone core allows for substitutions that modulate its biological activity, leading to compounds with diverse therapeutic applications. The following table summarizes the in vitro bioactivity of several representative pyridopyrimidinone derivatives, highlighting their targets and potencies.

Compound ClassSpecific Example(s)Biological Target(s)Key In Vitro Bioactivity (IC50/GI50)Cell Lines/Assay TypeReference
Thiazolo-pyridopyrimidines Compound 4cCDK4/6Not explicitly stated in abstract, but identified as a "leading candidate"Breast cancer cell lines[1]
Pyrido[2,3-d]pyrimidin-7-ones PD-0332991 (Palbociclib)CDK4Not explicitly stated in abstract, but described as "highly potent"Human tumor cells[2]
2-Aminopyridopyrimidinones Inhibitor 13JNK315 nMBiochemical assay[3]
Thieno[3,2-d]pyrimidin-4-amines Compounds 4a and 4cNot specified (antiproliferative)Inhibitory effect similar to MPC-6827 at 5 and 10 µMHT-29 and Caco-2 (colorectal cancer)[4][5]
Dihydropyrido[2,3-d]pyrimidine-4-ones Compounds 7a, 7dNot specified (anticancer)Higher cytotoxicity than doxorubicinNCI-H460 (lung), HepG2 (liver), HCT-116 (colon)[6]
Pyrido[2,3-d]pyrimidin-7(8H)-ones RDN009 (irreversible inhibitor)ZAP-70Not explicitly stated in abstractNot specified[7]

Key Signaling Pathways and Mechanisms of Action

Pyridopyrimidinone derivatives have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

Cyclin-Dependent Kinase (CDK) Inhibition

A significant number of pyridopyrimidinone derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[1][2] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The dysregulation of the Cyclin D-CDK4/6-INK4-Rb pathway is a common feature in breast cancer, making inhibitors of this pathway promising therapeutic agents.[1]

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Pyrido[2,3-d]pyrimidin-7-ones CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_transition G1/S Phase Transition E2F->G1_S_transition Pyridopyrimidinone Pyrido[2,3-d]pyrimidin-7-one (e.g., Palbociclib) Pyridopyrimidinone->CDK46 inhibits

Caption: Inhibition of the CDK4/6 pathway by Pyrido[2,3-d]pyrimidin-7-ones.

c-Jun N-Terminal Kinase (JNK) Inhibition

Certain 2-aminopyridopyrimidinone derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinases (JNKs).[3] The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. The development of selective JNK inhibitors holds therapeutic promise for a range of conditions, including neurodegenerative diseases like Parkinson's disease.[3]

JNK_Pathway Stress Cellular Stress MKK47 MKK4/7 Stress->MKK47 JNK JNK MKK47->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Pyridopyrimidinone 2-Aminopyridopyrimidinone Pyridopyrimidinone->JNK inhibits

Caption: Inhibition of the JNK signaling pathway by 2-Aminopyridopyrimidinones.

Experimental Protocols for In Vitro Validation

The validation of the bioactivity of pyridopyrimidinone derivatives involves a range of in vitro assays. Below are generalized methodologies for key experiments cited in the literature.

Kinase Inhibition Assays

Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase.

General Procedure:

  • Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

  • Detection Method: Common methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation/Cytotoxicity Assays

Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.

Common Assays:

  • MTT/XTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT or XTT) into a colored formazan product, which is quantified spectrophotometrically.

  • Sulforhodamine B (SRB) Assay: Measures total protein content as an indicator of cell mass. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.[1]

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

General Workflow:

Cell_Proliferation_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24h (cell attachment) Start->Incubate1 Treat Treat with varying concentrations of pyridopyrimidinone derivative Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Assay Perform viability assay (e.g., MTT, SRB) Incubate2->Assay Measure Measure absorbance/ luminescence Assay->Measure Analyze Calculate GI50/IC50 values Measure->Analyze

Caption: General workflow for in vitro cell proliferation/cytotoxicity assays.

Conclusion

The pyridopyrimidinone scaffold represents a highly versatile platform for the development of targeted therapeutics. The available literature demonstrates that derivatives of this core structure can be potent inhibitors of key cellular targets such as CDKs and JNKs, as well as exhibiting broad antiproliferative activity against various cancer cell lines. While further investigation into the specific bioactivity of this compound is warranted, the comparative data presented here provides a strong foundation for researchers to design and validate novel compounds within this chemical class for a range of therapeutic applications. The detailed experimental protocols and pathway diagrams serve as a practical resource for the in vitro validation of these promising molecules.

References

A Comparative Analysis of Pyridopyrimidinones: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent inhibitors targeting key signaling molecules implicated in cancer and other diseases. While in vitro assays often demonstrate remarkable potency, the successful translation of these findings into in vivo efficacy presents a significant hurdle in drug development. This guide provides an objective comparison of the in vitro and in vivo performance of notable pyridopyrimidinone derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of preclinical drug development.

I. Pyridopyrimidinone Derivatives as JNK Inhibitors

A series of 2-aminopyridopyrimidinone derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key mediator in stress-induced signaling pathways.

Data Presentation
CompoundTargetIn Vitro Potency (IC50)Cellular Assay (IC50)In Vivo Oral Bioavailability (Mouse)Reference
Compound 13 JNK121 nM~1 µM (c-Jun phosphorylation)87%[1]
JNK315 nM[1]
p38> 10 µM[1]
Experimental Protocols

In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds against JNK1 and JNK3 was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the respective kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, was then calculated.[1]

Cellular c-Jun Phosphorylation Assay: Neuronal SHSY5Y cells were treated with the pyridopyrimidinone compounds. The level of phosphorylated c-Jun, a direct substrate of JNK, was quantified using an in-cell Western blot assay. This assay provides a measure of the compound's ability to inhibit JNK activity within a cellular context.[1]

In Vivo Pharmacokinetic Study: Compound 13 was administered to mice via oral gavage. Blood samples were collected at various time points, and the concentration of the compound in the plasma was determined using LC-MS/MS. The oral bioavailability (%F) was calculated by comparing the area under the curve (AUC) of the oral administration to that of an intravenous administration.[1]

Signaling Pathway

JNK_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress UV, Cytokines, Growth Factors Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., MEKK1) Receptor->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation Gene_Expression Gene Expression (Apoptosis, Proliferation) pcJun->Gene_Expression Compound_13 Pyridopyrimidinone (Compound 13) Compound_13->JNK

JNK Signaling Pathway Inhibition

II. Pyridopyrimidinone Derivatives as Bcr-Abl Inhibitors

The pyrido[2,3-d]pyrimidine derivative, PD180970, has been identified as a potent inhibitor of the Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia (CML).

Data Presentation
CompoundTargetIn Vitro Potency (IC50)Cellular Assay (IC50)Reference
PD180970 Purified recombinant Abl2.2 nM[2]
p210Bcr-Abl (autophosphorylation)5 nM170 nM (in K562 cells)[2]
Experimental Protocols

In Vitro Bcr-Abl Autophosphorylation Assay: The ability of PD180970 to inhibit the autophosphorylation of p210Bcr-Abl was assessed in an in vitro kinase assay. The assay measured the incorporation of radioactive phosphate into the Bcr-Abl protein in the presence of varying concentrations of the inhibitor.[2]

Cellular Bcr-Abl Phosphorylation Assay: Human K562 chronic myelogenous leukemia cells, which express the p210Bcr-Abl protein, were treated with PD180970. The level of tyrosine phosphorylation of p210Bcr-Abl within the cells was determined by immunoprecipitation followed by Western blotting with an anti-phosphotyrosine antibody.[2]

Signaling Pathway

Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., Grb2, Shc, CrkL) Bcr_Abl->Substrates Phosphorylation RAS_MAPK RAS-MAPK Pathway Substrates->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Substrates->PI3K_AKT JAK_STAT JAK-STAT Pathway Substrates->JAK_STAT Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation PD180970 Pyridopyrimidinone (PD180970) PD180970->Bcr_Abl

Bcr-Abl Signaling Pathway Inhibition

III. Pyridopyrimidinone Derivatives as Dual PI3K/mTOR Inhibitors

A novel series of pyridopyrimidinone derivatives have been developed as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in cancer cell growth and survival signaling.

Data Presentation
CompoundTargetIn Vitro Potency (IC50)Cellular Assay (p-Akt IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Compound 31 PI3Kα1.2 nM15 nM (in PC-3M cells)Significant inhibition in PC-3M xenograft model[3]
mTOR3.5 nM[3]
Experimental Protocols

In Vitro PI3K/mTOR Kinase Assays: The inhibitory activity of the compounds against PI3Kα and mTOR was evaluated in biochemical assays using purified recombinant enzymes. The IC50 values were determined by measuring the reduction in kinase activity at various inhibitor concentrations.

Cellular Akt Phosphorylation Assay: PC-3M prostate cancer cells were treated with the pyridopyrimidinone derivatives. The phosphorylation of Akt at Ser473, a downstream target of the PI3K/mTOR pathway, was measured by Western blotting to assess the compound's cellular activity.[3]

In Vivo Tumor Xenograft Study: PC-3M cells were subcutaneously implanted into nude mice. Once tumors reached a palpable size, the mice were treated with Compound 31. Tumor growth was monitored over time and compared to a vehicle-treated control group to determine the in vivo antitumor efficacy.[3]

Signaling Pathway

PI3K_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 Cell_Growth Cell Growth & Survival pAKT->Cell_Growth S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Compound_31 Pyridopyrimidinone (Compound 31) Compound_31->PI3K Compound_31->mTORC1

PI3K/mTOR Signaling Pathway Inhibition

IV. Conclusion

This guide highlights the critical importance of evaluating pyridopyrimidinone derivatives in both in vitro and in vivo settings. While potent enzymatic and cellular activities are essential first steps, factors such as pharmacokinetics, metabolism, and off-target effects, which can only be assessed in vivo, ultimately determine the therapeutic potential of a compound. The presented data and methodologies offer a framework for researchers to design and interpret preclinical studies, facilitating the identification of pyridopyrimidinone candidates with a higher probability of clinical success.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrido[3,2-d]pyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their therapeutic efficacy and potential off-target effects. While a comprehensive cross-reactivity profile for the specific molecule 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one is not publicly available, this guide provides a comparative analysis of Palbociclib (PD-0332991), a structurally related and well-characterized inhibitor featuring a pyrido[2,3-d]pyrimidin-7-one core. This guide will compare its performance with two other prominent CDK4/6 inhibitors, Ribociclib and Abemaciclib, offering valuable insights into the selectivity landscape of this important class of compounds.

This comparison guide presents quantitative data from kinome-wide screening, details the experimental methodologies for such profiling, and visualizes the key signaling pathways involved.

Comparative Cross-Reactivity Data

The following tables summarize the kinome-wide cross-reactivity of Palbociclib, Ribociclib, and Abemaciclib against a panel of 468 kinases as determined by the KINOMEscan™ platform. The data is presented as the percentage of control (% Control), where a lower value indicates a stronger binding interaction between the inhibitor and the kinase. Data for kinases with significant inhibition by at least one of the compounds are shown.

Kinase TargetPalbociclib (% Control @ 1µM)Ribociclib (% Control @ 1µM)Abemaciclib (% Control @ 1µM)Primary Cellular Process
CDK4 <1 <1 <1 Cell Cycle Regulation, G1/S Transition
CDK6 <1 <1 <1 Cell Cycle Regulation, G1/S Transition
CAMK2D1.83.5<1Calcium Signaling, Neuronal function
CAMK2G3.28.1<1Calcium Signaling, Neuronal function
GSK3B5568<1Glycogen Metabolism, Cell Signaling
GSK3A62751.2Glycogen Metabolism, Cell Signaling
MARK28.5151.5Cell Polarity, Microtubule Dynamics
MARK37.9121.8Cell Polarity, Microtubule Dynamics
PIM125352.5Cell Survival, Proliferation
DYRK1A30453.1Neuronal Development, Cell Proliferation
CLK215284.5Splicing Regulation
STK1040555.2Apoptosis, Cell Stress Response
AURKA859210.5Mitosis, Spindle Assembly
PLK1909512.1Mitosis, Cytokinesis

Data sourced from the HMS LINCS Project KINOMEscan database.

Experimental Protocols

The cross-reactivity data presented in this guide is typically generated using competitive binding assays, such as the KINOMEscan™ platform, or enzymatic assays like the ADP-Glo™ Kinase Assay.

KINOMEscan™ Competition Binding Assay

This assay quantifies the binding interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the competitive displacement of a proprietary, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., Palbociclib) is incubated in solution with the kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound protein. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control (100% control). A lower percentage of control indicates a stronger binding interaction.

ADP-Glo™ Kinase Assay (for IC50 determination)

This is a luminescent-based assay to measure the enzymatic activity of a kinase and the inhibitory effect of a compound.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Methodology:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated in the presence of varying concentrations of the test inhibitor.

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the first step into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is measured by a luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. IC50 values are determined by plotting the kinase activity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway affected by the compared inhibitors and a general workflow for cross-reactivity profiling.

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Mitogens->Receptor binds Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K CyclinD Cyclin D Ras->CyclinD upregulates Akt Akt PI3K->Akt Akt->CyclinD stabilizes CDK46_CyclinD Cyclin D-CDK4/6 Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F pRb->E2F releases Inhibitor Palbociclib / Ribociclib / Abemaciclib Inhibitor->CDK46_CyclinD inhibits KinomeScan_Workflow start Start compound Test Compound (e.g., Palbociclib) start->compound incubation Incubation: Competition for Binding compound->incubation kinase_panel Kinase Panel (Tagged Kinases) kinase_panel->incubation ligand_beads Immobilized Ligand (on beads) ligand_beads->incubation wash Wash to Remove Unbound Kinase incubation->wash quantification Quantify Bound Kinase (via qPCR of tag) wash->quantification analysis Data Analysis: % of Control quantification->analysis end End analysis->end

A Comparative Guide to the Efficacy of Substituted Pyrido[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of various substituted pyrido[3,2-d]pyrimidine derivatives. The information is curated from recent scientific literature to highlight structure-activity relationships (SAR) and provide supporting experimental data for researchers in drug discovery and development.

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. Derivatives of this core have shown promise as potent inhibitors of various protein kinases and have demonstrated significant potential as anticancer agents. This guide summarizes key quantitative data, details the experimental methodologies used to evaluate these compounds, and visualizes the relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The efficacy of substituted pyrido[3,2-d]pyrimidines is highly dependent on the nature and position of their chemical substituents. The following tables summarize the inhibitory activities of various derivatives against specific kinase targets and cancer cell lines, providing a clear comparison of their performance.

Table 1: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against PI3Kδ
Compound IDSubstitution PatternPI3Kδ IC50 (nM)Reference Compound (Idelalisib) PI3Kδ IC50 (nM)
A1 2-(morpholin-4-yl)-4-(4-chlorophenyl)0.52.5
A5 2-(4-methylpiperazin-1-yl)-4-(4-chlorophenyl)0.82.5
A7 2-((3R,5S)-3,5-dimethylmorpholino)-4-(4-chlorophenyl)0.32.5

Data sourced from a study on novel selective PI3Kδ inhibitors.[1]

Table 2: Anticancer Efficacy of Substituted Aryl Amino Pyrido[3,2-d]pyrimidines
Compound IDR-group on Aryl Amino MoietyPC3 (Prostate) IC50 (μM)A549 (Lung) IC50 (μM)MCF-7 (Breast) IC50 (μM)Colo-205 (Colon) IC50 (μM)
10a 3,4,5-trimethoxy0.021±0.00810.029±0.00910.025±0.00930.028±0.0087
10b 3,5-dimethoxy0.024±0.00790.031±0.00850.028±0.00840.032±0.0092
10c 4-methoxy0.019±0.00630.025±0.00760.022±0.00710.026±0.0083
10d 4-nitro0.016±0.00490.021±0.00680.018±0.00550.023±0.0074
10e 3,5-dinitro0.013±0.00580.018±0.00610.015±0.00470.020±0.0069
Etoposide (Standard Drug)0.14±0.0173.08±0.1350.87±0.0811.21±0.101

Data from a study evaluating the anticancer effects of novel aryl amino pyrido[3,2-d]pyrimidines.[2]

Key Signaling Pathways

Substituted pyrido[3,2-d]pyrimidines often exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and immune responses. Below are diagrams of two such pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrido_3_2_d_pyrimidine Pyrido[3,2-d]pyrimidine Inhibitor Pyrido_3_2_d_pyrimidine->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Response Cell Proliferation, Survival, Growth Akt->Cell_Response

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of pyrido[3,2-d]pyrimidines.

HPK1_TCR_Signaling_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 activation HPK1 HPK1 TCR->HPK1 activation Degradation SLP-76 Degradation SLP76->Degradation T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1->SLP76 phosphorylates for degradation Pyrido_3_2_d_pyrimidine Pyrido[3,2-d]pyrimidine Inhibitor Pyrido_3_2_d_pyrimidine->HPK1 Inhibition

Caption: Negative regulation of TCR signaling by HPK1 and its inhibition by pyrido[3,2-d]pyrimidines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of substituted pyrido[3,2-d]pyrimidines are provided below.

Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This assay is used to measure the enzymatic activity of a kinase and the inhibitory potential of test compounds.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

Procedure:

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., PI3Kδ), the substrate (e.g., ATP), and the test pyrido[3,2-d]pyrimidine derivative at various concentrations. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate only).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., PC3, A549, MCF-7, or Colo-205) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrido[3,2-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[2]

Western Blot Analysis for Akt Phosphorylation

This technique is used to detect changes in the phosphorylation state of proteins, such as Akt, to confirm the mechanism of action of the inhibitors.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the pyrido[3,2-d]pyrimidine inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) and an antibody for the total form of the protein (e.g., anti-Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

Apoptosis Analysis by Flow Cytometry (Annexin V Staining)

This method is used to quantify the percentage of cells undergoing apoptosis after treatment with the test compounds.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Cell Treatment: Treat cells with the pyrido[3,2-d]pyrimidine derivative for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations to quantify the extent of apoptosis induced by the compound.[3][4][5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of substituted pyrido[3,2-d]pyrimidines.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Substituted Pyrido[3,2-d]pyrimidines Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study IC50_Determination IC50 Value Determination Mechanism_Study->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: A general experimental workflow for the synthesis and evaluation of pyrido[3,2-d]pyrimidine derivatives.

References

A Head-to-Head Comparison of Pyridopyrimidine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical in the pursuit of novel therapeutics. This guide provides a detailed, data-driven comparison of the four principal pyridopyrimidine isomers: pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,2-d]pyrimidine. By examining their performance in key biological assays, we aim to illuminate the distinct pharmacological profiles conferred by the arrangement of nitrogen atoms within this privileged heterocyclic scaffold.

Pyridopyrimidine frameworks are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide array of biological targets. The orientation of the pyridine and pyrimidine rings, however, dictates the molecule's three-dimensional shape and electronic properties, leading to substantial differences in biological activity. This guide summarizes quantitative data from various studies to facilitate a comparative analysis of these isomers, primarily focusing on their roles as kinase inhibitors and anticancer agents.

Comparative Analysis of Biological Activity

The following tables present a summary of the reported biological activities for derivatives of the four pyridopyrimidine isomers. It is important to note that these results are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions. Nevertheless, this compilation provides valuable insights into the therapeutic potential of each isomeric scaffold.

Table 1: Kinase Inhibitory Activity of Pyridopyrimidine Isomers
IsomerCompound ID/ReferenceTarget Kinase(s)IC50
Pyrido[2,3-d]pyrimidine Compound 4 [1]PIM-111.4 nM
Compound 10 [1]PIM-117.2 nM
PD180970[2]Bcr-Abl2.5 nM
Pyrido[3,4-d]pyrimidine Compound 25h [3]EGFRL858R1.7 nM
Compound 25h [3]EGFRL858R/T790M23.3 nM
Pyrido[4,3-d]pyrimidine N/AN/AData not available in a comparable format
Pyrido[3,2-d]pyrimidine Compound 10e [4]PI3K p110α~3.5 nM (Derived from 400-fold improvement over 1.4 µM)
Reference Compound[5]PI3Kα3-10 nM (for six novel derivatives)
Table 2: Anticancer Activity (Cytotoxicity) of Pyridopyrimidine Isomers
IsomerCompound ID/ReferenceCancer Cell LineIC50
Pyrido[2,3-d]pyrimidine Compound 4 [1]MCF-7 (Breast)0.57 µM
Compound 4 [1]HepG2 (Liver)1.13 µM
Compound 8d [6]A-549 (Lung)7.23 µM
Compound 8d [6]PC-3 (Prostate)7.12 µM
Pyrido[3,4-d]pyrimidine Compound 30 [7]MGC803 (Gastric)0.59 µM
Compound 25h [3]HCC827 (Lung)0.025 µM
Compound 25h [3]H1975 (Lung)0.49 µM
Pyrido[4,3-d]pyrimidine Compound 5i [8]KB (Oral)0.48 µM
Compound 5i [8]CNE2 (Nasopharyngeal)0.15 µM
Compound 5i [8]MGC-803 (Gastric)0.59 µM
Pyrido[3,2-d]pyrimidine N/AN/AData not available in a comparable format

Signaling Pathways and Experimental Workflows

To provide a clearer context for the presented data, the following diagrams illustrate a key signaling pathway targeted by pyridopyrimidine derivatives and a general workflow for their biological evaluation.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K Inhibits

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway targeted by pyridopyrimidine-based inhibitors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Pyridopyrimidine Isomers Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET, ELISA) Synthesis->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay Xenograft Xenograft Mouse Model Cytotoxicity_Assay->Xenograft

Figure 2. General experimental workflow for the evaluation of pyridopyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.

  • Reagent Preparation:

    • Prepare a 10-point, 4-fold serial dilution of the test pyridopyrimidine isomer in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer to create a 4X final assay concentration.

    • Prepare a solution of the target kinase at 4X the final concentration in 1X Kinase Buffer.

    • Prepare a solution containing a fluorescein-labeled substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer. The ATP concentration should be at its apparent Km for the kinase.

    • Prepare a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction by adding 20 µL of the 2X Detection Mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating:

    • Harvest and count cells. Resuspend the cells in fresh culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will depend on the cell line's growth characteristics.

    • Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO2) to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridopyrimidine isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium).

    • Incubate the plate for a specified period (e.g., 72 hours) under normal cell culture conditions.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9]

    • Gently pipette to dissolve the formazan crystals. The plate may need to be incubated overnight for complete solubilization.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This comparative guide highlights the diverse biological activities of the four main pyridopyrimidine isomers. The pyrido[2,3-d]pyrimidine scaffold has been extensively explored, yielding potent inhibitors of various kinases, including PIM-1 and Bcr-Abl. The pyrido[3,4-d]pyrimidine isomer has shown particular promise in the development of EGFR inhibitors, with some derivatives exhibiting nanomolar potency. The pyrido[4,3-d]pyrimidine core has demonstrated significant cytotoxic effects against a range of cancer cell lines. Finally, the pyrido[3,2-d]pyrimidine scaffold has emerged as a promising framework for the design of PI3K inhibitors.

The presented data underscores the profound impact of nitrogen atom placement on the pharmacological profile of pyridopyrimidine derivatives. For researchers in drug discovery, this guide serves as a valuable resource for selecting the most appropriate isomeric scaffold for a given biological target and for designing future structure-activity relationship studies. The provided experimental protocols offer a foundation for the in-house evaluation and validation of novel pyridopyrimidine-based compounds.

References

A Comparative Guide to the Reproducible Synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of proposed synthetic methodologies for obtaining 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, a molecule of interest for various research applications. Due to the absence of a directly published, reproducible method for this specific compound, this document outlines two plausible and robust synthetic routes based on established chemical transformations of similar structures.

The presented pathways, along with detailed experimental protocols and comparative data, are intended to provide a strong foundation for the successful and reproducible synthesis of the target molecule. The guide will explore two primary strategies:

  • Route 1: Synthesis of the core pyrido[3,2-d]pyrimidin-4(3H)-one scaffold followed by electrophilic bromination.

  • Route 2: An alternative approach utilizing a pre-brominated pyridine precursor to construct the desired heterocyclic system.

By comparing these methods, this guide aims to equip researchers with the necessary information to select the most suitable approach for their specific laboratory context and to anticipate potential challenges and optimization steps.

Comparative Analysis of Synthetic Routes

The two proposed routes for the synthesis of this compound are detailed below. Each route offers distinct advantages and potential challenges in terms of starting material availability, reaction conditions, and potential for side products.

Route 1: Post-synthesis Bromination

This route involves the initial construction of the pyrido[3,2-d]pyrimidin-4(3H)-one core, followed by a selective bromination at the C7 position. This approach is advantageous if the parent heterocycle is readily accessible or if various halogenated derivatives are desired from a common intermediate.

Route 2: Synthesis from a Pre-brominated Precursor

This alternative strategy begins with a commercially available or readily synthesized brominated pyridine derivative. The subsequent cyclization to form the pyrimidinone ring introduces the desired functionality from the outset. This can be a more direct approach if the brominated starting material is easily accessible and if the subsequent cyclization is high-yielding.

Data Presentation

The following tables summarize the key quantitative data and reagent requirements for the proposed synthetic routes.

Table 1: Comparison of Proposed Synthetic Routes

ParameterRoute 1: Post-synthesis BrominationRoute 2: Synthesis from Pre-brominated Precursor
Starting Materials 2-Aminonicotinic acid, Urea/Formamide2-Amino-5-bromonicotinic acid, Urea/Formamide
Number of Steps 21
Key Intermediates Pyrido[3,2-d]pyrimidin-4(3H)-oneNot applicable
Potential Advantages Access to a common intermediate for various derivatives.More direct route, potentially higher overall yield.
Potential Challenges Control of regioselectivity during bromination.Availability and cost of the brominated starting material.
Estimated Overall Yield ModerateModerate to High

Table 2: Reagents and Solvents

StepReagentsSolvents
Route 1, Step 1 2-Aminonicotinic acid, Urea or FormamideHigh-boiling solvent (e.g., Dowtherm A) or neat
Route 1, Step 2 Pyrido[3,2-d]pyrimidin-4(3H)-one, N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBH)Acetic acid, Dichloromethane, or Acetonitrile
Route 2, Step 1 2-Amino-5-bromonicotinic acid, Urea or FormamideHigh-boiling solvent (e.g., Dowtherm A) or neat

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthetic routes. These protocols are based on established procedures for similar chemical transformations and may require optimization for the specific synthesis of this compound.

Route 1: Post-synthesis Bromination

Step 1: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminonicotinic acid (1.0 eq) and urea (10.0 eq).

  • Heat the mixture to 190-200 °C for 4-6 hours. The reaction mixture will become a melt and then solidify.

  • Cool the reaction mixture to room temperature and treat with water.

  • Collect the solid precipitate by filtration, wash with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield crude pyrido[3,2-d]pyrimidin-4(3H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Alternative for Step 1:

  • Reflux a mixture of 2-aminonicotinic acid (1.0 eq) in an excess of formamide for 4-6 hours.

  • After cooling, the product that crystallizes out is collected by filtration, washed with water, and dried.

Step 2: Bromination of Pyrido[3,2-d]pyrimidin-4(3H)-one

  • Dissolve pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.

Alternative for Step 2:

  • Dissolve pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

  • Add 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (0.55 eq) and stir at room temperature for 24 hours.[1]

  • Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up by washing with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by extraction and purification.

Route 2: Synthesis from a Pre-brominated Precursor

Step 1: Synthesis of this compound from 2-Amino-5-bromonicotinic acid

  • In a round-bottom flask fitted with a reflux condenser, mix 2-amino-5-bromonicotinic acid (1.0 eq) and urea (10.0 eq).

  • Heat the mixture to 190-200 °C for 4-6 hours.

  • Cool the reaction to room temperature, and add water to the solidified mass.

  • Filter the resulting solid, wash with water and a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Alternative for Step 1:

  • Heat a mixture of 2-amino-5-bromonicotinic acid (1.0 eq) in a large excess of formamide under reflux for 4-6 hours.

  • Cool the reaction mixture, and collect the crystalline product by filtration. Wash with water and dry.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathways.

Synthetic_Route_1 A 2-Aminonicotinic Acid B Pyrido[3,2-d]pyrimidin-4(3H)-one A->B Urea or Formamide, Heat C This compound B->C NBS / Acetic Acid or DBH / CH2Cl2

Caption: Proposed Synthetic Route 1 for this compound.

Synthetic_Route_2 D 2-Amino-5-bromonicotinic Acid E This compound D->E Urea or Formamide, Heat

Caption: Proposed Synthetic Route 2 for this compound.

References

Safety Operating Guide

Proper Disposal of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount to ensuring a secure working environment and protecting the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Chemical and Hazard Summary

This compound is a solid organic compound containing bromine.[1] Its hazard profile necessitates careful handling and disposal. The primary hazards associated with this chemical are that it is harmful if swallowed and causes serious eye damage.[2]

PropertyDataReference
Chemical Name This compound[1]
CAS Number 573675-29-3[2]
Molecular Formula C7H4BrN3O[1]
Physical State Solid[1]
Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damage[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Waste Classification Halogenated Organic Waste[3][4]

Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_0 Waste Identification & Segregation cluster_1 Container & Labeling cluster_2 Accumulation & Storage cluster_3 Disposal Request A Identify Waste: This compound B Is it a Halogenated Organic Compound? A->B C Yes. Segregate as 'Halogenated Organic Waste' B->C Contains Bromine D No. Follow procedures for non-halogenated waste B->D E Select a compatible, leak-proof waste container with a screw cap. C->E F Affix a 'Hazardous Waste' tag. E->F G List all chemical constituents and their approximate percentages. F->G H Store in a designated Satellite Accumulation Area (SAA). G->H I Ensure secondary containment. H->I J Keep container closed except when adding waste. H->J K Is the container 3/4 full? I->K J->K L Submit a waste collection request to Environmental Health & Safety (EHS). K->L Yes M Continue accumulation. K->M No

Caption: Workflow for the proper disposal of this compound.

Detailed Disposal Protocol

The following step-by-step methodology ensures the safe and compliant disposal of this compound and its contaminated materials.

Waste Segregation
  • Identify as Halogenated Waste: Due to the presence of a bromine atom, this compound must be classified as a halogenated organic waste.[3][4]

  • Separate Collection: This waste stream must be collected separately from non-halogenated organic solvents, aqueous waste, acids, bases, and heavy metals.[3][4][5] Co-mingling can lead to dangerous reactions and significantly increase disposal costs.[3]

Container Selection and Labeling
  • Appropriate Container: Collect waste in a chemically compatible container with a secure, tight-fitting lid to prevent leaks and vapor release.[3][6] Polyethylene carboys or bottles are often suitable.[3]

  • Hazardous Waste Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[3][6]

    • Clearly write the full chemical name, "this compound," and its concentration or amount.[4][6] Avoid using abbreviations or chemical formulas.[6]

    • If mixed with solvents, list all components and their approximate percentages.[4]

    • Indicate the relevant hazards, such as "Toxic" or "Irritant".[3]

Safe Accumulation and Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a specified storage cabinet.[3][7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Keep Closed: The container must remain closed at all times, except when you are actively adding waste.[3][6]

  • Ventilation: Store containers in a cool, dry, and well-ventilated area.[3]

Arranging for Disposal
  • Contact EHS: Do not dispose of this compound down the drain or as regular solid waste.[7]

  • Waste Pickup: When the container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department by following their specific procedures, which often involve submitting an online request form.[3]

  • Final Disposal Method: Halogenated organic wastes are typically sent for high-temperature incineration at a licensed hazardous waste facility.[4]

Essential Safety Information

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield are essential to protect against the risk of serious eye damage.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Body Protection: A lab coat must be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a respirator. All handling of the solid should be done in a chemical fume hood.[7]

Spill and Exposure Procedures
  • Spill Cleanup:

    • For small spills, contain the leak and absorb the material with an inert absorbent like sand or vermiculite.[3]

    • Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled bag or container for disposal as hazardous waste.[3][6]

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[6][7]

  • In Case of Exposure:

    • Eyes: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

    • Skin: Take off contaminated clothing and wash the affected area with soap and plenty of water.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromopyrido[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.